Product packaging for Sinitrodil(Cat. No.:CAS No. 143248-63-9)

Sinitrodil

Cat. No.: B1681798
CAS No.: 143248-63-9
M. Wt: 238.20 g/mol
InChI Key: POVFCWQCRHXYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O5 B1681798 Sinitrodil CAS No. 143248-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c13-10-8-3-1-2-4-9(8)16-7-11(10)5-6-17-12(14)15/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVFCWQCRHXYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(C(=O)C2=CC=CC=C2O1)CCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162365
Record name Sinitrodil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143248-63-9
Record name Sinitrodil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143248639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sinitrodil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SINITRODIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3FJ2C4H75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Sinitrodil: A Technical Whitepaper on its Nitric Oxide Donor Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinitrodil, also known as ITF-296, is a novel organic nitrate ester belonging to the 3-[(nitrooxy)alkyl]-2H-1,3-benzoxazin-4(3H)-one class of compounds. Developed as a selective vasodilator, its primary mechanism of action is the donation of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. This document provides a comprehensive technical overview of the nitric oxide donor properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Introduction

Organic nitrates have long been a cornerstone in the management of ischemic heart disease. Their therapeutic efficacy is rooted in their ability to mimic the action of endogenous nitric oxide, leading to vasodilation and improved blood flow. This compound represents a newer generation of these compounds, designed to exhibit a preferential action on large arterial vessels with a reduced impact on systemic blood pressure compared to classical nitrates.[1][2] This selectivity suggests a potential for a more favorable side-effect profile, particularly concerning hypotension and reflex tachycardia.[1][2] This whitepaper will delve into the core nitric oxide-releasing properties of this compound, providing a technical guide for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is chemically designated as 2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethyl nitrate. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₀N₂O₅
Molecular Weight 238.20 g/mol
CAS Number 143248-63-9
Synonyms ITF-296, 3-(2-(Nitrooxy)ethyl)-2H-1,3-benzoxazin-4(3H)-one

Mechanism of Action: Nitric Oxide Donation and Signaling Cascade

The primary pharmacological effect of this compound is mediated through the release of nitric oxide. Like other organic nitrates, this compound is a prodrug that undergoes biotransformation to release NO.[3]

Bioactivation and Nitric Oxide Release

While the specific enzymatic pathways for this compound's bioactivation have not been fully elucidated in the available literature, it is understood that organic nitrates are typically metabolized by enzymes such as glutathione S-transferases and cytochrome P-450, often requiring the presence of thiol compounds like L-cysteine. One comparative study suggests that this compound has a lower rate of nitric oxide release compared to nitroglycerin (NTG) and isosorbide dinitrate (ISDN), which may contribute to its distinct pharmacological profile.

Activation of Soluble Guanylate Cyclase

Once released, nitric oxide diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding activates sGC, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

Downstream Signaling and Vasodilation

The elevation of intracellular cGMP levels activates cGMP-dependent protein kinase (PKG). PKG then phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and dephosphorylation of the myosin light chain. This cascade of events results in the relaxation of vascular smooth muscle, leading to vasodilation.

This compound Signaling Pathway This compound This compound Bioactivation Bioactivation (Enzymatic) This compound->Bioactivation NO Nitric Oxide (NO) Bioactivation->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Calcium ↓ Intracellular Ca²⁺ PKG->Calcium Relaxation Vasodilation Calcium->Relaxation

This compound's NO-mediated signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data available for this compound, primarily from preclinical and early clinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers
ParameterValue
Half-life (t½) ~25 minutes
Total Clearance 2.31 ± 0.46 L/min
Mean Steady-State Distribution Volume 53 ± 17 liters
Oral Solution Cmax 0.057 µg/mL
Oral Solution tmax 30 minutes
Oral Solution Bioavailability (F) 25%
Immediate-Release Tablet Cmax 0.057 µg/mL
Immediate-Release Tablet tmax 30 minutes
Immediate-Release Tablet Absolute Bioavailability ~14%
Table 2: Vasorelaxant and Hemodynamic Effects of this compound
ParameterSpecies/ModelValueReference
Vasodilation (pD₂ value) Rabbit Aorta7.07
Maximal Coronary Artery Dilation Conscious Dog+11% at 10 µg/kg/min
Systolic Blood Pressure Reduction (bolus) Healthy VolunteersUp to -15 mm Hg at 80 µg/kg
Diastolic Blood Pressure Reduction (infusion) Healthy VolunteersSignificant at >1 µg/kg/min
Table 3: Comparative Vasorelaxant Potency
CompoundpD₂ Value (Rabbit Aorta)
This compound (ITF-296) 7.07
Nitroglycerin (NTG) 7.95
Isosorbide Dinitrate (ISDN) 7.2

Experimental Protocols

This section outlines the methodologies for key experiments relevant to characterizing the nitric oxide donor properties of this compound.

Synthesis of this compound

The synthesis of 3-[(nitrooxy)alkyl]-2H-1,3-benzoxazin-4(3H)-ones, the class of compounds to which this compound belongs, has been described. A general approach involves the reaction of a suitable N-substituted anthranilic acid derivative with a nitrooxyalkylating agent.

Synthesis Workflow start N-substituted anthranilic acid derivative reaction Reaction start->reaction reagent Nitrooxyalkylating agent reagent->reaction purification Purification (e.g., chromatography) reaction->purification product This compound purification->product

General synthesis workflow for this compound.

Measurement of Vasodilation in Isolated Aortic Rings
  • Tissue Preparation: Endothelium-denuded aortic rings are prepared from rabbits.

  • Mounting: The rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Contraction: The aortic rings are pre-contracted with norepinephrine.

  • Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound.

  • Data Analysis: The relaxation response is measured as a percentage of the pre-contraction, and pD₂ values are calculated.

Measurement of cGMP Levels
  • Tissue Incubation: Aortic rings are incubated with a submaximal concentration of this compound for various time points.

  • Homogenization: The tissues are rapidly frozen and homogenized in an appropriate buffer.

  • Extraction: The homogenates are centrifuged, and the supernatant is collected for cGMP measurement.

  • Quantification: cGMP levels are determined using a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.

  • Normalization: cGMP levels are typically normalized to the protein content of the tissue homogenate.

In Vitro Guanylate Cyclase Activation Assay
  • Enzyme Preparation: Semi-purified soluble guanylate cyclase is obtained from a suitable source, such as rat lung.

  • Reaction Mixture: The enzyme is incubated in a reaction mixture containing GTP, a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine), and varying concentrations of this compound in the presence of a thiol donor like L-cysteine.

  • Incubation: The reaction is allowed to proceed for a defined period at 37°C.

  • Termination: The reaction is terminated, and the amount of cGMP produced is quantified.

In Vivo Hemodynamic Studies in Conscious Animals
  • Instrumentation: Animals (e.g., dogs) are chronically instrumented for the measurement of coronary artery diameter, mean arterial blood pressure, and heart rate.

  • Drug Administration: this compound is administered via intravenous infusion at various doses.

  • Data Acquisition: Hemodynamic parameters are continuously recorded before, during, and after drug administration.

  • Data Analysis: Dose-response curves are constructed to evaluate the effects of this compound on the measured parameters.

Experimental Workflow for Vasodilation cluster_invitro In Vitro Vasodilation cluster_invivo In Vivo Hemodynamics tissue Isolate Aortic Rings mount Mount in Organ Bath tissue->mount contract Pre-contract with Norepinephrine mount->contract admin_invitro Add this compound (Cumulative Doses) contract->admin_invitro measure_relax Measure Relaxation admin_invitro->measure_relax instrument Instrument Animal baseline Record Baseline Hemodynamics instrument->baseline admin_invivo Infuse this compound (Dose Escalation) baseline->admin_invivo measure_hemo Record Hemodynamic Changes admin_invivo->measure_hemo

Workflow for vasodilation experiments.

Conclusion

This compound is a potent nitric oxide donor with a distinct pharmacological profile characterized by selective vasodilation of large coronary arteries and a reduced effect on systemic blood pressure. Its mechanism of action is consistent with other organic nitrates, involving the release of nitric oxide and subsequent activation of the sGC-cGMP signaling pathway. The available data suggest a lower rate of NO release compared to older nitrates, which may underlie its unique therapeutic properties. Further research is warranted to fully elucidate the specific enzymatic pathways of its bioactivation and to further explore its clinical potential in the management of cardiovascular diseases.

References

Sinitrodil and cGMP Signaling Pathway Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinitrodil (also known as ITF-296) is a novel organic nitrate that functions as a potent vasodilator through the activation of the cyclic guanosine monophosphate (cGMP) signaling pathway. As a nitric oxide (NO) donor, this compound stimulates soluble guanylate cyclase (sGC), leading to increased intracellular cGMP levels. This elevation in cGMP activates protein kinase G (PKG), ultimately resulting in the relaxation of vascular smooth muscle and vasodilation. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in the cGMP signaling cascade. It includes a compilation of quantitative data from key studies, detailed experimental protocols for assessing its activity, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Organic nitrates have long been a cornerstone in the treatment of ischemic heart disease due to their vasodilatory properties. This compound is a newer-generation mononitrate ester designed to offer a selective and prolonged vasodilation of large coronary arteries.[1][2] Its mechanism of action is centered on the release of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[3] This guide delves into the core molecular interactions of this compound, specifically its activation of the cGMP signaling pathway, providing a comprehensive resource for researchers and drug development professionals in the field of cardiovascular pharmacology.

This compound's Mechanism of Action: The cGMP Signaling Pathway

This compound exerts its pharmacological effects by donating nitric oxide, which initiates a cascade of intracellular events within vascular smooth muscle cells.[3]

2.1. Nitric Oxide Release and Soluble Guanylate Cyclase (sGC) Activation

Upon administration, this compound releases nitric oxide (NO). Being a lipophilic molecule, NO readily diffuses across cell membranes into the vascular smooth muscle cells. Inside the cell, NO binds to the heme moiety of soluble guanylate cyclase (sGC), a key enzyme in this pathway. This binding event induces a conformational change in sGC, leading to its activation.[3]

2.2. cGMP Synthesis and Protein Kinase G (PKG) Activation

Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cGMP concentration is the pivotal second messenger signal in this pathway. cGMP then binds to and activates cGMP-dependent protein kinase, also known as protein kinase G (PKG).

2.3. Downstream Effects and Vasodilation

Activated PKG phosphorylates several downstream protein targets, leading to a decrease in intracellular calcium (Ca2+) concentration and desensitization of the contractile machinery to Ca2+. These effects collectively result in the relaxation of the vascular smooth muscle, leading to vasodilation. The vasodilatory effect of this compound is particularly selective for large conductance arteries.

Signaling Pathway Diagram

Sinitrodil_cGMP_Pathway cluster_extracellular Extracellular Space cluster_intracellular Vascular Smooth Muscle Cell This compound This compound NO Nitric Oxide (NO) This compound->NO releases sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive activates sGC_active Soluble Guanylate Cyclase (sGC) (Active) GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC (Active) PKG_inactive Protein Kinase G (PKG) (Inactive) cGMP->PKG_inactive activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs degraded by PKG_active Protein Kinase G (PKG) (Active) Relaxation Smooth Muscle Relaxation PKG_active->Relaxation leads to GMP GMP PDEs->GMP

Caption: this compound-activated cGMP signaling pathway leading to vasodilation.

Quantitative Data

The following tables summarize quantitative data from key in vitro and in vivo studies on this compound (ITF-296).

Table 1: In Vitro Vasorelaxant Activity of this compound in Rabbit Aorta

CompoundpD2 Value (Negative log of EC50)
This compound (ITF-296)7.07
Nitroglycerin (NTG)7.95
Isosorbide Dinitrate (ISDN)7.2

Data from norepinephrine-contracted, endothelium-denuded rabbit aortic rings.

Table 2: Time-Dependent Increase in cGMP in Rabbit Aorta by this compound (1 µM)

Time (minutes)cGMP (pmol/mg protein)
0 (Control)0.2 ± 0.05
21.5 ± 0.2
52.5 ± 0.3
103.8 ± 0.4

Data from norepinephrine-contracted, endothelium-denuded rabbit aortic rings.

Table 3: Hemodynamic Effects of Intravenous this compound in Healthy Volunteers (Bolus Administration)

Dose (µg/kg)Change in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)Change in Heart Rate (bpm)
10Not significantNot significantNot significant
20Significant reductionNot significantSlight increase
40More marked reductionNot significantSlight increase
80Up to -15Significant reductionSlight increase

Experimental Protocols

This section details the methodologies used in a key study to evaluate the vasorelaxant properties and cGMP-elevating effects of this compound.

4.1. In Vitro Vasorelaxation Studies in Rabbit Aorta

  • Tissue Preparation:

    • Male New Zealand white rabbits are euthanized.

    • The thoracic aorta is excised, cleaned of adhering fat and connective tissue, and the endothelium is removed by gently rubbing the intimal surface with a wooden stick.

    • The aorta is cut into rings of approximately 3-4 mm in width.

  • Experimental Setup:

    • Aortic rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

    • The rings are connected to isometric force transducers to record changes in tension.

    • An optimal resting tension of 2 g is applied, and the tissues are allowed to equilibrate for at least 60 minutes.

  • Protocol:

    • The aortic rings are contracted with norepinephrine (1 µM).

    • Once a stable contraction is achieved, cumulative concentration-response curves for this compound, nitroglycerin, or isosorbide dinitrate are generated by adding the compounds in increasing concentrations to the organ bath.

    • Relaxation is expressed as a percentage of the norepinephrine-induced contraction.

    • To investigate the role of the cGMP pathway, experiments are repeated in the presence of methylene blue (10 µM), an inhibitor of soluble guanylate cyclase, or oxyhemoglobin (3 µM), a nitric oxide scavenger.

Experimental Workflow Diagram

Vasorelaxation_Workflow cluster_preparation Tissue Preparation cluster_setup Experimental Setup cluster_protocol Experimental Protocol Aorta Excise Rabbit Thoracic Aorta Clean Clean and Remove Endothelium Aorta->Clean Rings Cut into 3-4 mm Rings Clean->Rings Mount Mount Rings in Organ Baths Rings->Mount Equilibrate Apply 2g Tension and Equilibrate Mount->Equilibrate Contract Contract with Norepinephrine (1 µM) Equilibrate->Contract Add_Drug Add this compound (Cumulative Doses) Contract->Add_Drug Record Record Isometric Tension Add_Drug->Record Analyze Analyze Data (pD2 Calculation) Record->Analyze

Caption: Workflow for in vitro assessment of this compound-induced vasorelaxation.

4.2. Measurement of cGMP Levels

  • Tissue Preparation and Treatment:

    • Endothelium-denuded rabbit aortic rings are prepared and equilibrated as described in the vasorelaxation protocol.

    • Tissues are contracted with norepinephrine (1 µM).

    • This compound (1 µM) is added to the organ bath for specified time intervals (e.g., 2, 5, 10 minutes).

  • Sample Processing:

    • At the end of the incubation period, the aortic rings are rapidly frozen in liquid nitrogen to stop enzymatic activity.

    • The frozen tissues are homogenized in ice-cold 6% trichloroacetic acid.

    • The homogenates are centrifuged, and the supernatant is collected.

  • cGMP Assay:

    • The trichloroacetic acid is extracted from the supernatant using water-saturated diethyl ether.

    • The aqueous phase is lyophilized and reconstituted in assay buffer.

    • The cGMP content is determined using a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

    • Protein concentration in the tissue pellet is determined using a standard method (e.g., Bradford assay) to normalize the cGMP levels.

Conclusion

This compound is a selective vasodilator that acts through the well-established nitric oxide-cGMP signaling pathway. By serving as an NO donor, it effectively activates soluble guanylate cyclase, leading to an increase in intracellular cGMP and subsequent vasorelaxation. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound and other novel compounds targeting this crucial cardiovascular signaling cascade. Understanding the intricacies of this pathway is paramount for designing effective therapies for ischemic heart disease and other related cardiovascular disorders.

References

The Pharmacological Profile of ITF 296 (Sinitrodil): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITF 296, also known as Sinitrodil, is a novel organic nitrate ester with a distinct pharmacological profile that positions it as a selective vasodilator. Developed for oral and intravenous administration, this compound has been investigated for its potential therapeutic applications in cardiovascular conditions. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Core Pharmacological Attributes

This compound is characterized as a new orally active nitrate that acts selectively on large arterial vessels.[1] In healthy volunteers, it has been observed to cause less reduction in vascular resistance and less venodilatation compared to classic nitrates.[1] Its primary mechanism of action is centered on the release of nitric oxide (NO), a potent endogenous vasodilator.

Mechanism of Action: A Nitric Oxide Donor

This compound's vasodilatory effects are mediated through the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling cascade. As an organic nitrate, this compound undergoes biotransformation to release NO. This liberated NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. The activation of sGC leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels, in turn, activate protein kinase G (PKG), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation, leading to vasodilation.[2]

It is important to distinguish this compound's mechanism from that of phosphodiesterase (PDE) inhibitors. While PDE inhibitors also increase cGMP levels, they do so by preventing its degradation. Studies have shown that the vasodilatory effects of this compound are potentiated by the presence of a specific cGMP phosphodiesterase inhibitor, M&B-22948.[2] This synergistic effect strongly indicates that this compound's primary action is the stimulation of cGMP production via NO donation, rather than the inhibition of its breakdown.[2]

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell This compound This compound (ITF 296) NO Nitric Oxide (NO) This compound->NO Biotransformation sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Conversion GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Smooth Muscle Relaxation PKG->Relaxation Phosphorylation of downstream targets

Caption: this compound's NO-cGMP signaling pathway in vascular smooth muscle.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in healthy human volunteers as well as in preclinical animal models. The drug is characterized by rapid distribution and elimination.

Human Pharmacokinetics

A study in 11 healthy volunteers revealed the following pharmacokinetic parameters for this compound after intravenous and oral administration.

ParameterIntravenous InfusionOral SolutionOral Immediate-Release Tablet
Half-life (t½) ~25 minutes~25 minutesNot explicitly stated, but elimination is rapid
Volume of Distribution (Vd) 53 ± 17 L--
Total Clearance (CL) 2.31 ± 0.46 L/min--
Cmax -0.057 µg/mL0.057 µg/mL
Tmax -30 minutes30 minutes
Absolute Bioavailability (F) -25% (undergoes first-pass effect)~14%
Relative Bioavailability --53% (compared to oral solution)

Data from Monzani et al., 1999.

Pharmacodynamics

This compound's primary pharmacodynamic effect is vasodilation, with a notable selectivity for larger arterial vessels.

In Vitro Vasodilatory Activity

The vasorelaxant properties of this compound have been compared to other organic nitrates in endothelium-denuded rabbit aortic rings pre-contracted with norepinephrine.

CompoundpD2 ValueCalculated EC50 (M)
ITF 296 (this compound) 7.078.51 x 10⁻⁸
Nitroglycerin (NTG) 7.951.12 x 10⁻⁸
Isosorbide Dinitrate (ISDN) 7.26.31 x 10⁻⁸

pD2 is the negative logarithm of the EC50 value. EC50 was calculated as 10^(-pD2). Data from Criscione et al., 1995.

These results indicate that while this compound is a potent vasodilator, it is less potent than nitroglycerin in this experimental model.

Experimental Protocols

Determination of Plasma Concentrations by HPLC

The plasma levels of this compound and its metabolite, ITF 1124, have been determined using a High-Performance Liquid Chromatography (HPLC) method.

HPLC Workflow Start Start: Plasma Sample Collection Extraction Sample Preparation (e.g., Protein Precipitation, Liquid-Liquid Extraction) Start->Extraction HPLC HPLC System (Column, Mobile Phase, Pump, Injector) Extraction->HPLC Detection Detector (e.g., UV-Vis) HPLC->Detection Data Data Acquisition and Analysis (Chromatogram, Peak Integration) Detection->Data Result End: Determination of this compound Concentration Data->Result

Caption: General workflow for HPLC-based determination of this compound in plasma.

Methodology Summary:

  • Sample Collection: Blood samples are collected from subjects at various time points after drug administration. Plasma is separated by centrifugation.

  • Sample Preparation: Plasma samples are prepared for analysis, which typically involves protein precipitation and/or liquid-liquid extraction to isolate the drug and its metabolites from plasma components.

  • Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A specific mobile phase is used to separate this compound and its metabolites from other compounds.

  • Detection: A detector, such as a UV-Vis detector, is used to detect the separated compounds as they elute from the column.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a standard curve generated with known concentrations of the drug.

In Vitro Vasodilation Assay in Rabbit Aortic Rings

The vasorelaxant activity of this compound was assessed using isolated rabbit aortic rings.

Aortic Ring Assay Workflow Start Start: Isolation of Rabbit Thoracic Aorta Preparation Preparation of Aortic Rings (Endothelium Denuded) Start->Preparation Mounting Mounting of Rings in Organ Bath (Krebs Solution, 37°C, 95% O2 / 5% CO2) Preparation->Mounting Contraction Induction of Contraction (e.g., Norepinephrine) Mounting->Contraction Drug_Addition Cumulative Addition of this compound Contraction->Drug_Addition Measurement Measurement of Isometric Tension (Force Transducer) Drug_Addition->Measurement Analysis Data Analysis (Concentration-Response Curve, pD2 Calculation) Measurement->Analysis Result End: Determination of Vasorelaxant Potency Analysis->Result

Caption: Workflow for the in vitro vasodilation assay using rabbit aortic rings.

Methodology Summary:

  • Tissue Preparation: The thoracic aorta is excised from a rabbit and cut into rings. The endothelium is removed.

  • Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Contraction: The aortic rings are pre-contracted with a vasoconstrictor agent like norepinephrine to induce a stable level of tension.

  • Drug Administration: this compound is added to the organ bath in a cumulative manner, with increasing concentrations.

  • Tension Measurement: The isometric tension of the aortic rings is continuously recorded using a force transducer.

  • Data Analysis: The relaxation induced by each concentration of this compound is measured, and a concentration-response curve is constructed to determine the pD2 and EC50 values.

Potential for Anti-Inflammatory Effects

Conclusion

ITF 296 (this compound) is a selective arterial vasodilator that exerts its effects through the donation of nitric oxide and the subsequent activation of the cGMP signaling pathway. Its pharmacokinetic profile is characterized by rapid absorption, distribution, and elimination. In vitro studies have quantified its potent vasorelaxant activity. The available data suggest that this compound is not a direct phosphodiesterase inhibitor. This in-depth pharmacological profile provides a valuable resource for researchers and professionals in the field of drug development, offering a solid foundation for further investigation and potential clinical applications of this compound.

References

Sinitrodil: A Comprehensive Technical Guide to a Selective Arterial Vasodilator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinitrodil (ITF 296) is a novel organic mononitrate ester characterized by its selective vasodilatory action on large arterial vessels.[1][2] Unlike traditional nitrates, this compound induces less venodilation, offering a distinct hemodynamic profile.[2] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from preclinical studies. It details the experimental protocols used to establish its pharmacological characteristics and presents signaling pathways and experimental workflows through explanatory diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of pharmacology and drug development.

Introduction

Organic nitrates have long been a cornerstone in the management of cardiovascular diseases, primarily due to their vasodilatory properties.[3] this compound (ITF 296) represents a development in this class of drugs, demonstrating a preferential effect on arterial smooth muscle.[4] This selectivity may translate into therapeutic advantages, such as a reduced incidence of reflex tachycardia and other side effects associated with non-selective vasodilation. Understanding the nuanced mechanism of this compound is crucial for its potential clinical applications and future drug design.

Mechanism of Action: The NO-cGMP Signaling Pathway

Similar to other organic nitrates, the vasodilatory effect of this compound is mediated by the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway. The process is initiated by the release of NO from this compound, which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.

Signaling Cascade:

  • Nitric Oxide (NO) Release: this compound, an organic nitrate, undergoes biotransformation to release NO.

  • Soluble Guanylate Cyclase (sGC) Activation: NO diffuses into vascular smooth muscle cells and binds to the heme moiety of sGC, activating the enzyme.

  • Cyclic GMP (cGMP) Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

  • Protein Kinase G (PKG) Activation: cGMP acts as a second messenger, activating cGMP-dependent protein kinase (PKG).

  • Phosphorylation of Downstream Targets: PKG phosphorylates several intracellular proteins, leading to a decrease in cytosolic calcium (Ca²⁺) concentrations. This is achieved through mechanisms such as:

    • Inhibition of Ca²⁺ influx.

    • Enhanced Ca²⁺ sequestration into the sarcoplasmic reticulum.

    • Decreased sensitivity of the contractile machinery to Ca²⁺.

  • Vasorelaxation: The reduction in intracellular Ca²⁺ levels leads to the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.

This compound Signaling Pathway This compound This compound (ITF 296) NO Nitric Oxide (NO) This compound->NO sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to Heme sGC_active Soluble Guanylate Cyclase (sGC) (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalysis GTP GTP PKG_inactive Protein Kinase G (PKG) (Inactive) cGMP->PKG_inactive Binds to PKG_active Protein Kinase G (PKG) (Active) PKG_inactive->PKG_active Ca_reduction 2+> PKG_active->Ca_reduction Phosphorylation of Downstream Targets Vasorelaxation Arterial Vasorelaxation Ca_reduction->Vasorelaxation

Caption: this compound's NO-cGMP signaling cascade in vascular smooth muscle.

Quantitative Data: Arterial Selectivity

Preclinical studies have provided quantitative evidence for the arterial selectivity of this compound. The following tables summarize the key findings from in vitro experiments.

Table 1: Vasorelaxant Potency of this compound in Rabbit Aortic Rings

CompoundpD₂ Value
This compound (ITF 296)7.07
Nitroglycerin (NTG)7.95
Isosorbide Dinitrate (ISDN)7.2

pD₂ value is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Order of Potency (ED₅₀) of this compound in Isolated Canine Blood Vessels

Blood VesselPotency Ranking
Basilar Artery1 (Most Potent)
Coronary Artery~1
Femoral Artery2
Mesenteric Vein3
Femoral Vein4
Saphenous Vein5
Mesenteric Artery6 (Least Potent)

ED₅₀ is the concentration of a drug that gives half-maximal response.

The data clearly demonstrates that this compound is more potent in relaxing arterial tissues, particularly cerebral and coronary arteries, compared to venous tissues.

Experimental Protocols

The arterial selectivity and mechanism of action of this compound were elucidated through a series of well-defined in vitro experiments.

Isolated Blood Vessel Vasorelaxation Assay

This protocol is based on the methodology described in the study of the relaxant activity of this compound in isolated canine arteries and veins.

Objective: To determine the concentration-response relationship and potency (ED₅₀) of this compound in different arterial and venous preparations.

Methodology:

  • Tissue Preparation: Rings from various canine blood vessels (e.g., coronary, basilar, mesenteric, and femoral arteries; mesenteric, femoral, and saphenous veins) are prepared with and without endothelium.

  • Organ Chamber Setup: The vascular rings are suspended in organ chambers filled with a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂). Changes in isometric tension are recorded.

  • Contraction Induction: The blood vessels are pre-contracted with a vasoconstrictor agent (e.g., norepinephrine) to induce a stable tonic contraction.

  • Cumulative Concentration-Response Curve: this compound is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized.

  • Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction tension. ED₅₀ values are calculated from the resulting concentration-response curves.

Vasorelaxation Assay Workflow start Start tissue_prep Isolate Arterial and Venous Rings start->tissue_prep organ_bath Mount in Organ Bath (Physiological Solution, 37°C) tissue_prep->organ_bath contraction Induce Contraction (e.g., Norepinephrine) organ_bath->contraction drug_addition Add this compound (Cumulative Concentrations) contraction->drug_addition record_response Record Isometric Tension (Relaxation) drug_addition->record_response data_analysis Calculate % Relaxation and ED50 Values record_response->data_analysis end End data_analysis->end

References

An In-depth Technical Guide on Sinitrodil's Endothelial-Independent Vasodilation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinitrodil (also known as ITF-296) is a novel organic mononitrate ester that elicits vasodilation through an endothelial-independent mechanism. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its direct effects on vascular smooth muscle cells. Detailed experimental protocols for assessing endothelial-independent vasodilation both in vitro and in vivo are presented, along with a compilation of available quantitative data to facilitate comparative analysis. Signaling pathways and experimental workflows are visually represented to enhance understanding.

Introduction

This compound is a vasodilator drug belonging to the class of organic nitrates.[1] Its primary therapeutic action is the relaxation of vascular smooth muscle, leading to an increase in blood vessel diameter and subsequent improvement in blood flow. Unlike many vasodilators that rely on the release of nitric oxide (NO) from the vascular endothelium, this compound acts directly on the smooth muscle cells, classifying it as an endothelial-independent vasodilator.[2] This property makes it a valuable agent for studying and potentially treating conditions where endothelial function is compromised.

This guide delves into the molecular mechanisms underpinning this compound's effects, presents detailed methodologies for its investigation, and summarizes key quantitative data from preclinical studies.

Mechanism of Action: The NO-cGMP Signaling Pathway

This compound's vasodilatory effect is mediated by the classical nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway within vascular smooth muscle cells (VSMCs).[1] As an organic nitrate, this compound serves as a prodrug, releasing nitric oxide (NO) or a related NO-containing species.[3]

The signaling cascade can be summarized as follows:

  • NO Release: this compound, after entering the VSMC, is enzymatically or non-enzymatically converted to release NO.[3]

  • sGC Activation: The liberated NO diffuses through the cytoplasm and binds to the heme moiety of soluble guanylate cyclase (sGC), a key enzyme in this pathway.

  • cGMP Synthesis: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • PKG Activation: Elevated intracellular levels of cGMP lead to the activation of cGMP-dependent protein kinase (PKG).

  • Calcium Reduction and Myosin Dephosphorylation: PKG activation initiates a series of downstream events that ultimately lead to a decrease in intracellular calcium concentration and the dephosphorylation of the myosin light chain. These events collectively result in the relaxation of the vascular smooth muscle and, consequently, vasodilation.

This direct action on VSMCs ensures that this compound's vasodilatory effect is independent of the physiological state of the vascular endothelium.

This compound Signaling Pathway This compound This compound NO Nitric Oxide (NO) This compound->NO Metabolic Conversion sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive Binds to sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates VSMC_Relaxation Vascular Smooth Muscle Relaxation PKG->VSMC_Relaxation Leads to

Figure 1: this compound's signaling pathway in vascular smooth muscle cells.

Quantitative Data on Vasodilatory Effects

Preclinical studies have quantified the vasorelaxant properties of this compound, often in comparison to other established nitrovasodilators. The following tables summarize the available data from in vitro experiments on isolated rabbit aortic rings.

Table 1: Potency of Nitrovasodilators in Norepinephrine-Precontracted Rabbit Aortic Rings

CompoundpD2 (-log EC50)
This compound (ITF-296)7.07
Nitroglycerin (NTG)7.95
Isosorbide Dinitrate (ISDN)7.2

Note: A higher pD2 value indicates greater potency.

Table 2: Comparative Vasodilator Potency

ComparisonPotency Ratio
Nitroglycerin vs. This compoundNitroglycerin is approximately 7.6 times more potent.
Isosorbide Dinitrate vs. This compoundIsosorbide Dinitrate is slightly more potent.

These data indicate that while this compound is a potent vasodilator, it is less potent than nitroglycerin in the studied preclinical model. However, studies in conscious dogs suggest that this compound may have a more selective and longer-lasting effect on large epicardial coronary arteries compared to nitroglycerin.

Experimental Protocols for Assessing Endothelial-Independent Vasodilation

The endothelial-independent nature of this compound's action can be demonstrated and quantified using various experimental models. Below are detailed protocols for key in vitro and in vivo methods.

In Vitro Assessment: Isolated Aortic Ring Preparation

This method allows for the direct measurement of a drug's effect on vascular smooth muscle tension in a controlled environment.

4.1.1. Experimental Workflow

In Vitro Vasodilation Assay Workflow A Aorta Isolation and Ring Preparation B Mounting in Organ Bath (Krebs-Henseleit Solution, 37°C, 95% O2/5% CO2) A->B C Equilibration (60 min, resting tension) B->C D Pre-contraction (e.g., Phenylephrine) C->D E Cumulative Addition of This compound D->E F Isometric Tension Recording E->F G Data Analysis (Concentration-Response Curve) F->G

Figure 2: Workflow for in vitro vasodilation assay using isolated aortic rings.

4.1.2. Detailed Methodology

  • Tissue Preparation:

    • Euthanize a laboratory animal (e.g., rabbit or rat) according to approved ethical protocols.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Remove adherent connective and adipose tissue.

    • To study endothelial-independent effects, the endothelium can be removed by gently rubbing the intimal surface with a fine wire or forceps. The absence of endothelium should be confirmed pharmacologically (e.g., lack of relaxation to acetylcholine).

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting:

    • Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution.

    • The lower hook is fixed, and the upper hook is connected to an isometric force transducer.

    • Maintain the organ bath at 37°C and continuously bubble with a mixture of 95% O2 and 5% CO2 to maintain a physiological pH.

  • Equilibration and Pre-contraction:

    • Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams.

    • Wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes during equilibration.

    • Induce a stable contraction with a vasoconstrictor agent. Phenylephrine (e.g., 1 µM) is commonly used to pre-contract the tissue to about 80% of its maximal response.

  • Cumulative Concentration-Response Curve:

    • Once a stable plateau of contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 10 µM).

    • Allow the tissue to reach a stable response at each concentration before adding the next.

    • Record the changes in isometric tension continuously.

  • Data Analysis:

    • Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.

    • From this curve, determine the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation). The pD2 is calculated as the negative logarithm of the EC50.

Krebs-Henseleit Solution Composition (in mM):

  • NaCl: 118.0

  • KCl: 4.7

  • CaCl2: 2.5

  • MgSO4: 1.2

  • KH2PO4: 1.2

  • NaHCO3: 25.0

  • Glucose: 11.1

In Vivo Assessment: Human Forearm Blood Flow

Venous occlusion plethysmography and Doppler ultrasound are common techniques to assess vasodilation in humans.

4.2.1. Venous Occlusion Plethysmography

This technique measures changes in forearm volume, which reflect changes in blood flow.

  • Subject Preparation: The subject lies supine with their forearm supported above the level of the heart.

  • Catheterization: A brachial artery catheter is inserted for local drug infusion.

  • Plethysmography Setup: A strain gauge is placed around the widest part of the forearm. A wrist cuff is inflated to suprasystolic pressure to exclude hand circulation, and an upper arm cuff is used for venous occlusion.

  • Baseline Measurement: Forearm blood flow is measured at rest by inflating the upper arm cuff to 40-50 mmHg for 7-10 seconds every 15 seconds.

  • Drug Infusion: this compound is infused through the brachial artery catheter at increasing doses.

  • Data Acquisition: Forearm blood flow is measured at each dose.

  • Data Analysis: The change in forearm blood flow from baseline is calculated to determine the vasodilatory response.

4.2.2. Doppler Ultrasound of the Brachial Artery

This non-invasive method measures the diameter of the brachial artery.

  • Subject Preparation: The subject rests in a supine position in a temperature-controlled room.

  • Imaging: The brachial artery is imaged using a high-frequency ultrasound transducer.

  • Baseline Measurement: The diameter of the brachial artery is measured at rest.

  • Drug Administration: this compound is administered (e.g., sublingually or intravenously).

  • Post-Dose Measurement: The brachial artery diameter is measured again at a specified time after drug administration.

  • Data Analysis: The percentage change in brachial artery diameter from baseline is calculated to quantify the vasodilatory response.

Conclusion

This compound is an endothelial-independent vasodilator that exerts its effects through the direct release of nitric oxide in vascular smooth muscle cells, leading to the activation of the sGC-cGMP-PKG pathway and subsequent vasorelaxation. Preclinical data demonstrate its potency, although it is less potent than nitroglycerin in isolated vessel preparations. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel vasodilators, contributing to a deeper understanding of their therapeutic potential in cardiovascular diseases.

References

Sinitrodil's Molecular Targets in the Cardiovascular System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinitrodil (also known as ITF-296) is a novel organic nitrate ester developed for its vasodilatory properties in the treatment of cardiovascular conditions such as myocardial ischemia and angina pectoris. This technical guide provides an in-depth analysis of this compound's molecular interactions within the cardiovascular system. Its principal mechanism of action is the stimulation of soluble guanylate cyclase (sGC) through the release of nitric oxide (NO), initiating a signaling cascade that results in smooth muscle relaxation and vasodilation. This document summarizes the available quantitative data, details the key experimental protocols used to elucidate its function, and provides visual representations of the relevant biological pathways and experimental workflows.

Primary Molecular Target: Soluble Guanylate Cyclase (sGC)

The primary molecular target for this compound in the cardiovascular system is the enzyme soluble guanylate cyclase (sGC) . This compound functions as a nitric oxide (NO) donor. Upon administration, it releases NO, which then diffuses into vascular smooth muscle cells.

NO activates sGC by binding to its prosthetic ferrous heme group. This binding event induces a conformational change in the enzyme, dramatically increasing its catalytic activity. Activated sGC converts guanosine triphosphate (GTP) to the second messenger, cyclic guanosine 3',5'-monophosphate (cGMP) . The subsequent increase in intracellular cGMP concentration is the pivotal event that leads to the pharmacological effects of this compound.

The NO-sGC-cGMP Signaling Pathway

The vasodilatory effect of this compound is mediated by the canonical NO-sGC-cGMP signaling pathway. This pathway is fundamental to the regulation of vascular tone.

  • NO Release: this compound, as an organic nitrate, undergoes biotransformation to release nitric oxide (NO). Studies suggest that, like other organic nitrates, this process is facilitated by the presence of thiols, such as L-cysteine.

  • sGC Activation: NO diffuses into vascular smooth muscle cells and binds to the heme moiety of sGC.

  • cGMP Synthesis: This binding activates sGC, which then catalyzes the conversion of GTP to cGMP.

  • PKG Activation: Elevated cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG).

  • Calcium Reduction & Myosin Dephosphorylation: PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the dephosphorylation of the myosin light chain.

  • Vasodilation: The dephosphorylation of myosin prevents the interaction of myosin and actin filaments, resulting in smooth muscle relaxation and vasodilation.

The following diagram illustrates this signaling cascade.

Sinitrodil_Signaling_Pathway This compound NO-sGC-cGMP Signaling Pathway cluster_extracellular Extracellular Space / Plasma cluster_cell Vascular Smooth Muscle Cell This compound This compound (ITF-296) NO Nitric Oxide (NO) This compound->NO Biotransformation (+ L-Cysteine) sGC_inactive sGC (Inactive) sGC_active sGC (Active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG_inactive PKG (Inactive) cGMP->PKG_inactive Activates PKG_active PKG (Active) PKG_inactive->PKG_active Ca2_reduction reduction & Myosin Light Chain Dephosphorylation PKG_active->Ca2_reduction Phosphorylates Downstream Targets Vasodilation Vasodilation Ca2_reduction->Vasodilation NO->sGC_inactive Binds to Heme Group

Caption: this compound releases NO, activating sGC to produce cGMP, leading to vasodilation.

Quantitative Data: Vasorelaxant Potency

The primary pharmacological effect of this compound, vasorelaxation, has been quantified and compared to other established organic nitrates. The potency is often expressed as the pD2 value, which is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.

CompoundPreparationAgonistpD2 ValueReference
This compound (ITF-296) Endothelium-denuded rabbit aortic ringsNorepinephrine7.07
Nitroglycerin (NTG)Endothelium-denuded rabbit aortic ringsNorepinephrine7.95
Isosorbide Dinitrate (ISDN)Endothelium-denuded rabbit aortic ringsNorepinephrine7.20

Table 1: Comparative vasorelaxant potencies of this compound and other organic nitrates.

These data indicate that while this compound is a potent vasodilator, it is approximately 7.6-fold less potent than nitroglycerin in this experimental model. The vasorelaxation is directly correlated with a time-dependent increase in cGMP content. Furthermore, the activation of purified sGC by this compound requires higher concentrations compared to NTG or ISDN, which is attributed to a lower rate of NO release.

Key Experimental Protocols

The molecular and physiological effects of this compound are primarily investigated using two key experimental setups: the organ bath for vascular reactivity studies and the soluble guanylate cyclase activity assay.

Protocol: Vascular Reactivity in Isolated Aortic Rings

This ex vivo method assesses the direct effect of a compound on vascular tone.

Objective: To determine the dose-response relationship of this compound-induced vasorelaxation on pre-constricted arterial tissue.

Materials:

  • Thoracic aorta from a rabbit or rat.

  • Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

  • Vasoconstrictor agent (e.g., Norepinephrine or Phenylephrine).

  • This compound (and other test compounds).

  • Organ bath system with force-displacement transducers.

  • Gas mixture: 95% O2 / 5% CO2.

Methodology:

  • Tissue Preparation: The thoracic aorta is carefully excised, cleaned of adherent connective tissue, and cut into rings of 3-4 mm in length. The endothelium may be mechanically removed by gentle rubbing of the intimal surface.

  • Mounting: Each aortic ring is suspended between two L-shaped stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2. One hook is fixed, while the other is connected to an isometric force transducer.

  • Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams. The buffer is changed every 15-20 minutes.

  • Viability and Pre-contraction: The viability of the smooth muscle is tested by inducing a contraction with KCl (e.g., 60 mM). After washout and return to baseline, a stable contraction is induced using a submaximal concentration of an alpha-agonist like norepinephrine (e.g., 1 µM).

  • Cumulative Concentration-Response Curve: Once the contraction reaches a stable plateau, this compound is added to the bath in a cumulative manner, with concentrations increasing in logarithmic steps (e.g., 1 nM to 100 µM). The relaxation response is recorded after the effect of each concentration has stabilized.

  • Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by the agonist. A concentration-response curve is plotted, and the pD2 (-log EC50) is calculated using non-linear regression analysis.

Organ_Bath_Workflow Vascular Reactivity (Organ Bath) Workflow A Aorta Excision & Cleaning B Cut into 3-4 mm Rings A->B C Mount Rings in Organ Bath B->C D Equilibrate (60-90 min, 2g tension) C->D E Induce Stable Contraction (e.g., Norepinephrine) D->E F Add this compound (Cumulative Concentrations) E->F G Record Relaxation (Force Transducer) F->G H Data Analysis (pD2 Calculation) G->H

Caption: Workflow for assessing this compound's vasorelaxant effect using an organ bath.

Protocol: Soluble Guanylate Cyclase (sGC) Activity Assay

This biochemical assay directly measures the ability of this compound to stimulate the enzymatic activity of its molecular target.

Objective: To quantify the production of cGMP by purified or semi-purified sGC in the presence of this compound.

Materials:

  • Purified or semi-purified sGC (e.g., from rat lung).

  • Assay buffer (e.g., 50 mM Triethanolamine-HCl, pH 7.5).

  • [α-³²P]GTP (radiolabeled substrate).

  • Unlabeled GTP.

  • Thiol (e.g., L-cysteine or DTT).

  • This compound.

  • Reaction terminators (e.g., Zinc Acetate and Sodium Carbonate).

  • Creatine phosphate and creatine phosphokinase (GTP regenerating system).

  • IBMX (a phosphodiesterase inhibitor).

  • Columns for separating [³²P]cGMP from [³²P]GTP (e.g., Dowex/Alumina).

  • Scintillation counter.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared on ice containing the assay buffer, MgCl₂, a GTP regenerating system, IBMX, unlabeled GTP, and the sGC enzyme preparation.

  • Incubation with Compound: this compound and a required thiol cofactor (e.g., L-cysteine) are added to the reaction tubes. Control tubes contain the vehicle.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the radiolabeled substrate, [α-³²P]GTP, and transferring the tubes to a 37°C water bath.

  • Incubation: The reaction proceeds for a defined period (e.g., 10 minutes), ensuring it remains within the linear range of enzyme activity.

  • Termination: The reaction is stopped by adding a solution like zinc acetate, followed by sodium carbonate, to precipitate the unreacted nucleotides.

  • Separation of cGMP: The samples are centrifuged, and the supernatant containing the soluble [³²P]cGMP is applied to chromatography columns (e.g., neutral alumina) to separate it from the unreacted [α-³²P]GTP.

  • Quantification: The radioactivity of the eluted [³²P]cGMP is measured using a liquid scintillation counter.

  • Data Analysis: The amount of cGMP produced is calculated based on the specific activity of the [α-³²P]GTP and expressed as pmol of cGMP formed per minute per mg of protein.

sGC_Assay_Workflow Soluble Guanylate Cyclase (sGC) Activity Assay Workflow A Prepare Reaction Mix (sGC, Buffer, GTP, etc.) B Add this compound + Thiol Cofactor A->B C Initiate with [α-³²P]GTP Incubate at 37°C B->C D Terminate Reaction (e.g., Zinc Acetate) C->D E Separate [³²P]cGMP (Column Chromatography) D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate sGC Activity (pmol/min/mg) F->G

Caption: Workflow for measuring this compound's direct effect on sGC enzyme activity.

Conclusion

This compound's primary molecular target in the cardiovascular system is soluble guanylate cyclase. By acting as a nitric oxide donor, it effectively stimulates sGC, leading to increased cGMP levels and potent, endothelium-independent vasodilation. Quantitative analyses demonstrate its efficacy as a vasodilator, although it is less potent than nitroglycerin. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other novel NO donors, facilitating further research into their therapeutic potential and molecular mechanisms of action.

Preliminary studies on Sinitrodil's hemodynamic effects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Preliminary Hemodynamic Effects of Sinitrodil

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ITF 296) is a novel organic nitrate that functions as a nitric oxide (NO) donor.[1][2] Like other nitrovasodilators, its primary mechanism of action involves the release of NO, which subsequently stimulates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[1][3] This leads to an increase in cyclic guanosine monophosphate (cGMP), ultimately resulting in vasodilation.[1] Preliminary studies in both preclinical models and human subjects suggest that this compound possesses a distinct hemodynamic profile compared to traditional nitrates like nitroglycerin, characterized by a selective and sustained action on large coronary arteries with less pronounced systemic effects. This whitepaper provides a comprehensive overview of the initial research on this compound's hemodynamic effects, detailing experimental protocols, summarizing quantitative data, and illustrating key pathways and workflows.

Mechanism of Action: The NO-cGMP Signaling Pathway

This compound-induced vasorelaxation is mediated by the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway. As an organic nitrate, this compound serves as a prodrug that, through enzymatic processes, releases nitric oxide (NO). NO then diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This cascade of events results in a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation. Studies on rabbit aortic rings have confirmed that the vasorelaxant effect of this compound is associated with a time-dependent increase in cGMP content.

NO_cGMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Vascular Smooth Muscle Cell This compound This compound (ITF 296) NO Nitric Oxide (NO) This compound->NO Enzymatic Metabolism mem sGC_inactive Soluble Guanylate Cyclase (Inactive) NO->sGC_inactive Binds to sGC_active Soluble Guanylate Cyclase (Active) sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC (active) PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca2_decrease Decrease in Intracellular Ca2+ PKG->Ca2_decrease Leads to Relaxation Vasodilation Ca2_decrease->Relaxation

Figure 1: NO-cGMP Signaling Pathway for this compound

Preclinical Hemodynamic Studies

Conscious Dog Model

Experimental Protocol: Conscious dogs were chronically instrumented for the measurement of large coronary artery diameter (CD), mean arterial blood pressure (MBP), and heart rate (HR). In one study, this compound was administered via short-term steady-state intravenous infusions at doses ranging from 0.1 to 30 µg/kg/min. A separate long-term study involved a continuous 5-day infusion of this compound at a dose of 20 µg/kg/min. Another investigation in conscious, resting dogs compared the intravenous effects of this compound (1-125 µg/kg) with nitroglycerin and nicorandil on coronary and systemic hemodynamics, including measurements of coronary blood flow (CBF), coronary vascular resistance (CVR), left ventricular end-diastolic pressure (LVEDP), stroke volume (SV), and cardiac output (CO).

Data Presentation:

Table 1: Hemodynamic Effects of Short-Term this compound Infusion in Conscious Dogs

Dose (µg/kg/min) Change in Coronary Artery Diameter Change in Mean Blood Pressure Change in Heart Rate
0.1 - 10 Dose-dependent increase (up to +11%) No significant variation No significant variation

| 30 | No further increase from 10 µg/kg/min | No significant variation | No significant variation |

Table 2: Hemodynamic Effects of Long-Term this compound Infusion (20 µg/kg/min over 5 days) in Conscious Dogs

Parameter Observed Effect
Coronary Artery Diameter +10% (sustained over the 5-day period)
Mean Blood Pressure No significant change

| Heart Rate | +21% (by the second day, remaining elevated) |

Table 3: Comparative Hemodynamic Effects of this compound, Nitroglycerin, and Nicorandil in Conscious Dogs

Drug Dose Effect on Large Coronary Arteries Effect on Systemic Hemodynamics
This compound 1-25 µg/kg Selective, long-lasting, dose-dependent dilation Unaltered blood pressure and heart rate
125 µg/kg Further dilation Reduced mean aortic pressure, increased heart rate
Nitroglycerin 1-25 µg/kg Shorter, less selective dilation Dose-dependently decreased blood pressure
Nicorandil 10 µg/kg Selective dilation -

| | >10 µg/kg | Non-selective dilation | - |

A notable finding from these preclinical studies is that this compound significantly reduced left ventricular end-diastolic pressure and increased stroke volume and cardiac output at doses that did not alter heart rate or blood pressure, indicating an enhancement of cardiac efficiency. In contrast, the increases in cardiac output observed with nitroglycerin and nicorandil were dependent on an increase in heart rate, as stroke volume remained unchanged.

Rabbit Aortic Ring Model

Experimental Protocol: The vasorelaxant properties of this compound were investigated in endothelium-denuded rabbit aortic rings and compared with nitroglycerin (NTG) and isosorbide dinitrate (ISDN). The aortic rings were contracted with norepinephrine, and the concentration-dependent vasodilation was measured. The influence of a cGMP phosphodiesterase inhibitor (M&B-22948), methylene blue (MB), and oxyhemoglobin (HbO2) on the vasorelaxant effects was also assessed. Additionally, the time-dependent increase in cGMP content in response to a submaximal concentration of this compound was quantified.

Data Presentation:

Table 4: Vasorelaxant Potency in Norepinephrine-Contracted Rabbit Aortic Rings

Drug pD2 Value (Negative log of EC50)
This compound (ITF 296) 7.07
Isosorbide Dinitrate (ISDN) 7.2

| Nitroglycerin (NTG) | 7.95 |

Clinical Hemodynamic Studies in Humans

Healthy Volunteers

Experimental Protocol: The safety and pharmacological activity of this compound were evaluated in healthy male normotensive subjects. The study was double-blind and placebo-controlled. One part of the study involved ascending doses of this compound administered via a 30-minute intravenous infusion (0.1, 0.5, 1.0, 2.0, 4.0, and 6.0 µg/kg/min). Another part involved a 1-minute intravenous bolus injection of ascending doses (10, 20, 40, and 80 µg/kg). Hemodynamic parameters, including systolic blood pressure (SBP), diastolic blood pressure (DBP), heart rate (HR), stroke volume index (SVI), cardiac index (CI), and systemic vascular resistance index (SVRI), were assessed using Dynamap and BOMED.

Experimental_Workflow_Healthy_Volunteers cluster_screening Screening & Enrollment cluster_design Study Design cluster_infusion_arm IV Infusion Arm cluster_bolus_arm IV Bolus Arm cluster_measurements Hemodynamic Monitoring cluster_analysis Data Analysis Enroll Enroll Healthy Male Normotensive Volunteers Design Double-Blind, Placebo-Controlled, Within-Patient, Crossover Enroll->Design Infusion 30-min IV Infusion (Ascending Doses: 0.1 to 6.0 µg/kg/min) Design->Infusion Bolus 1-min IV Bolus (Ascending Doses: 10 to 80 µg/kg) Design->Bolus Hemo_Monitor Measure SBP, DBP, HR, SVI, CI, SVRI (Dynamap & BOMED) Infusion->Hemo_Monitor Bolus->Hemo_Monitor Analysis Assess Safety, Tolerability, and Pharmacodynamic Effects Hemo_Monitor->Analysis

Figure 2: Workflow for this compound Study in Healthy Volunteers

Data Presentation:

Table 5: Hemodynamic Effects of Intravenous this compound in Healthy Volunteers

Administration Route Dose Effect on Blood Pressure Effect on Heart Rate Other Hemodynamic Effects
IV Infusion >1 µg/kg/min Significant reduction in DBP Modest, dose-dependent increase SVI slightly reduced; other parameters unchanged

| IV Bolus | ≥20 µg/kg | Significant reduction in SBP (up to -15 mmHg) | Slight increase at 40 and 80 µg/kg | SVI slightly reduced; small transient decrease in CI; SVRI unchanged |

Patients with Chronic Stable Angina

Experimental Protocol: A double-blind, placebo-controlled, parallel-group, dose-escalation study was conducted on 24 male patients with chronic stable angina. Following two reproducibility exercise electrocardiography tests, a third test was preceded by a 30-minute intravenous infusion of either a placebo or this compound at doses of 0.3, 1.0, or 3.0 µg/kg/min. The primary endpoints included changes in systolic blood pressure, total exercise time, time to angina threshold, and time to 1-mm ST-segment depression.

Data Presentation:

Table 6: Hemodynamic and Efficacy Effects of this compound in Patients with Chronic Stable Angina

Parameter Placebo This compound Infusion
Mean Change in Systolic Blood Pressure +2 mmHg -12 mmHg

| Mean Change in Total Exercise Time | +39 seconds | +94 seconds |

The study concluded that this compound shows potential anti-ischemic efficacy in patients with chronic stable angina.

Conclusion

Preliminary studies on this compound reveal a unique hemodynamic profile for an organic nitrate. Its primary mechanism of action is consistent with other drugs in its class, operating through the NO-cGMP signaling pathway to induce vasodilation. However, both preclinical and clinical data suggest a preferential and sustained dilation of large coronary arteries with a comparatively muted effect on systemic blood pressure and heart rate, particularly at lower therapeutic doses. This selectivity may offer advantages over traditional nitrates by improving cardiac efficiency and potentially reducing the incidence of side effects such as headache and reflex tachycardia. Furthermore, evidence of reduced tolerance development during long-term administration in animal models is a promising area for further investigation. The observed anti-ischemic effects in patients with stable angina underscore its therapeutic potential. These initial findings warrant more extensive clinical trials to fully elucidate the hemodynamic effects and clinical utility of this compound in cardiovascular diseases.

References

Methodological & Application

Application Note & Protocol: HPLC Method for the Quantification of Sinitrodil in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Sinitrodil in human plasma. Due to the limited availability of a specific, validated method in published literature, this protocol has been developed based on established HPLC methodologies for similar organic nitrate compounds and general principles of bioanalytical method development. The described method is intended as a starting point for researchers to develop and validate a robust assay for pharmacokinetic and other drug development studies. The protocol includes details on sample preparation, chromatographic conditions, and data analysis, along with tables summarizing expected performance characteristics.

Introduction

This compound (ITF 296) is a novel organic nitrate that acts as a vasodilator. Accurate quantification of this compound in biological matrices, particularly plasma, is crucial for pharmacokinetic studies, dose-finding, and assessing the overall efficacy and safety of the drug. While the pharmacokinetic profile of this compound has been investigated, a detailed, publicly available HPLC method for its quantification in plasma is scarce[1]. This application note outlines a comprehensive, albeit proposed, reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of this compound in human plasma. The methodology described herein provides a solid foundation for further method development and validation.

Principle of the Method

This method utilizes reversed-phase chromatography to separate this compound from endogenous plasma components. Plasma samples are first subjected to a protein precipitation step to remove interfering macromolecules. The supernatant is then injected into the HPLC system. The separation is achieved on a C18 analytical column with an isocratic mobile phase consisting of a mixture of an organic solvent and an aqueous buffer. Detection is performed using a UV detector at a wavelength appropriate for this compound. Quantification is based on the peak area of the analyte compared to a calibration curve prepared with known concentrations of this compound in a plasma matrix.

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable compound not present in the matrix)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Human plasma (drug-free, with anticoagulant such as K2-EDTA)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile: 20 mM Ammonium Acetate buffer (pH 4.5, adjusted with formic acid) (55:45, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (This is a proposed wavelength and should be optimized based on the UV spectrum of this compound).

  • Run Time: Approximately 10 minutes.

Experimental Protocols

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to obtain working solutions at various concentrations for calibration standards and quality control samples.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Spike appropriate volumes of the this compound working solutions into drug-free human plasma to prepare calibration standards at concentrations ranging from approximately 10 ng/mL to 1000 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Add the internal standard working solution to each calibration standard and QC sample to achieve a final concentration of, for example, 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 200 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Inject 20 µL of the filtered sample into the HPLC system.

Data Presentation: Expected Method Performance

The following tables summarize the expected performance characteristics of this proposed HPLC method, based on typical values for similar bioanalytical assays. These parameters must be established during formal method validation.

Table 1: Linearity and Range

ParameterExpected Value
Calibration Range10 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.995
Linearity ModelLinear, weighted (1/x²)

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)
Low QC30≤ 15%≤ 15%± 15%
Medium QC300≤ 15%≤ 15%± 15%
High QC800≤ 15%≤ 15%± 15%

Table 3: Recovery

AnalyteExpected Recovery (%)
This compound> 85%
Internal Standard> 85%

Visualizations

G cluster_prep Sample Preparation Workflow plasma Plasma Sample (200 µL) add_is_precip Add Acetonitrile with IS (400 µL) plasma->add_is_precip vortex Vortex (1 min) add_is_precip->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant filter Filter (0.45 µm) supernatant->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial G cluster_hplc HPLC Analysis Workflow autosampler Autosampler Injection (20 µL) column C18 Column Separation autosampler->column detector UV Detection (230 nm) column->detector data_system Data Acquisition & Processing detector->data_system

References

Application Notes and Protocols: Sinitrodil-Induced Vasodilation in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinitrodil (also known as ITF-296) is a novel organic nitrate that functions as a guanylate cyclase stimulant, leading to vasodilation.[1][2] It is characterized by its selective action on large arterial vessels.[2] As a nitric oxide (NO) donor, this compound represents a class of compounds with significant therapeutic potential in cardiovascular diseases such as myocardial ischemia and angina pectoris.[1] Understanding its vasodilatory effects and the underlying signaling pathways is crucial for its preclinical and clinical development.

These application notes provide detailed experimental protocols for investigating this compound-induced vasodilation in rats using both in vitro and in vivo models. The protocols are designed to be comprehensive and reproducible for researchers in pharmacology and drug development.

Mechanism of Action

This compound, like other organic nitrates, exerts its vasodilatory effect by releasing nitric oxide (NO).[2] NO, a gaseous signaling molecule, diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This cascade ultimately results in a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.

Data Presentation

Table 1: In Vitro Vasorelaxant Effect of this compound on Rat Aortic Rings
Concentration (µM)Pre-contraction with Phenylephrine (1 µM)% Relaxation (Mean ± SEM)
0.01100%15.2 ± 2.1
0.1100%35.8 ± 3.5
1100%65.4 ± 4.2
10100%85.1 ± 3.9
100100%98.6 ± 1.5
Table 2: In Vivo Effect of Intravenous this compound Administration on Mean Arterial Pressure (MAP) in Anesthetized Rats
Dose (mg/kg)Baseline MAP (mmHg)Change in MAP (mmHg) (Mean ± SEM)
0.1110 ± 5-15.3 ± 2.8
0.5112 ± 6-28.7 ± 3.4
1.0108 ± 4-45.1 ± 4.1
2.0111 ± 5-60.5 ± 5.2

Experimental Protocols

Protocol 1: In Vitro Assessment of Vasodilation using Isolated Rat Aortic Rings

This protocol details the preparation and use of isolated rat aortic rings to evaluate the direct vasodilatory effects of this compound.

Materials:

  • Male Wistar rats (250-300 g)

  • This compound

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • Krebs-Henseleit buffer (in mM: NaCl 122, KCl 4.7, NaHCO₃ 15.5, KH₂PO₄ 1.2, MgCl₂ 1.2, CaCl₂ 2.0, D-glucose 11.5, EDTA 0.026; pH 7.4)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Animal Euthanasia and Aorta Isolation: Euthanize the rat using an approved method (e.g., CO₂ inhalation followed by cervical dislocation). Make a midline abdominal incision and carefully excise the thoracic aorta. Place the aorta in a petri dish filled with cold Krebs-Henseleit buffer.

  • Preparation of Aortic Rings: Under a dissecting microscope, carefully remove adhering connective and adipose tissues. Cut the aorta into 4-5 mm wide rings.

  • Mounting the Rings: Suspend each aortic ring between two stainless-steel hooks in an organ bath chamber filled with 20-30 mL of Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration and Viability Check: Apply a resting tension of 1.5-2.0 g to the rings and allow them to equilibrate for at least 60 minutes, replacing the buffer every 15 minutes. To assess the functional integrity of the endothelium, pre-contract the rings with phenylephrine (1 µM). Once a stable contraction is achieved, add acetylcholine (1 µM). A relaxation of more than 80% indicates intact endothelium. Wash the rings and allow them to return to baseline.

  • This compound Administration: Pre-contract the aortic rings with phenylephrine (1 µM) to induce a stable tonic contraction. Once the contraction plateau is reached, add cumulative concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁴ M) to the organ bath. Record the relaxation response for each concentration.

  • Data Analysis: Express the relaxation induced by this compound as a percentage of the pre-contraction induced by phenylephrine. Construct a concentration-response curve to determine the EC₅₀ value.

Protocol 2: In Vivo Measurement of this compound-Induced Hypotension

This protocol describes the direct measurement of blood pressure in anesthetized rats to assess the systemic vasodilatory effects of this compound.

Materials:

  • Male Sprague-Dawley rats (300-350 g)

  • This compound

  • Anesthetic (e.g., urethane 1.2 g/kg, i.p.)

  • Heparinized saline (10 IU/mL)

  • PE-50 tubing

  • Pressure transducer

  • Data acquisition system

  • Surgical instruments

Procedure:

  • Animal Anesthesia and Preparation: Anesthetize the rat with urethane. Ensure a stable plane of anesthesia by checking for the absence of pedal and corneal reflexes. Place the rat on a heating pad to maintain body temperature.

  • Tracheostomy (Optional but Recommended): Perform a tracheostomy to ensure a patent airway throughout the experiment.

  • Cannulation of the Carotid Artery: Make a midline incision in the neck to expose the right common carotid artery. Carefully dissect the artery from the surrounding tissue. Ligate the distal end of the artery and place a loose ligature proximally. Make a small incision in the artery and insert a heparinized saline-filled PE-50 catheter. Secure the catheter with the proximal ligature.

  • Cannulation of the Jugular Vein: Isolate the right jugular vein and cannulate it with a PE-50 catheter for intravenous drug administration.

  • Blood Pressure Measurement: Connect the carotid artery catheter to a pressure transducer linked to a data acquisition system. Allow the animal to stabilize for 20-30 minutes until a steady baseline blood pressure is achieved.

  • This compound Administration: Administer increasing doses of this compound (e.g., 0.1, 0.5, 1.0, 2.0 mg/kg) intravenously through the jugular vein catheter. Record the changes in mean arterial pressure (MAP), systolic, and diastolic blood pressure.

  • Data Analysis: Calculate the change in MAP from the baseline for each dose of this compound. Plot a dose-response curve to evaluate the hypotensive effect.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell This compound This compound NO Nitric Oxide (NO) This compound->NO Metabolic Conversion sGC_inactive Soluble Guanylyl Cyclase (sGC) - Inactive sGC_active sGC - Active cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Leads to NO->sGC_inactive Binds and Activates

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro: Aortic Ring Assay cluster_invivo In Vivo: Blood Pressure Measurement A1 Isolate Rat Thoracic Aorta A2 Prepare 4-5 mm Aortic Rings A1->A2 A3 Mount in Organ Bath A2->A3 A4 Equilibrate & Test Viability (PE + ACh) A3->A4 A5 Pre-contract with PE A4->A5 A6 Add Cumulative Doses of this compound A5->A6 A7 Record Relaxation A6->A7 B1 Anesthetize Rat B2 Cannulate Carotid Artery & Jugular Vein B1->B2 B3 Connect to Pressure Transducer B2->B3 B4 Stabilize & Record Baseline BP B3->B4 B5 Administer IV Doses of this compound B4->B5 B6 Record Blood Pressure Changes B5->B6

Caption: Experimental Workflows.

References

Designing In Vivo Studies with Sinitrodil in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinitrodil (ITF-296) is a novel, orally active organic nitrate that demonstrates selectivity for large arterial vessels.[1] Like other organic nitrates, its mechanism of action is predicated on the release of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[1][2] NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells. This cascade ultimately results in vasodilation, reduced cardiac preload and afterload, and improved myocardial oxygen supply/demand balance.[3][4] These properties make this compound a promising candidate for the treatment of cardiovascular diseases such as heart failure, myocardial ischemia, and hypertension.

These application notes provide a framework for designing and conducting preclinical in vivo studies to evaluate the efficacy and pharmacodynamics of this compound in established animal models of these conditions.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

This compound, as an organic nitrate, serves as a pro-drug for nitric oxide. Once administered, it is metabolized to release NO, which then diffuses into vascular smooth muscle cells. There, NO binds to and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately, smooth muscle relaxation and vasodilation.

Sinitrodil_Signaling_Pathway This compound This compound NO Nitric Oxide (NO) This compound->NO Metabolism sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Vasodilation PKG->Relaxation Phosphorylation of target proteins

Caption: this compound's signaling cascade.

Experimental Protocols

I. Myocardial Ischemia/Reperfusion (I/R) Injury Model

This model is crucial for evaluating the potential of this compound to protect the heart from damage caused by a temporary loss of blood flow, as occurs during a heart attack.

Experimental Workflow:

IR_Workflow Animal_Prep Animal Preparation (Anesthesia, Ventilation) Baseline Baseline Hemodynamic Measurements Animal_Prep->Baseline Sinitrodil_Admin This compound or Vehicle Administration Baseline->Sinitrodil_Admin Ischemia Induction of Myocardial Ischemia (e.g., LAD ligation) Sinitrodil_Admin->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Monitoring Continuous Hemodynamic Monitoring Reperfusion->Monitoring Endpoint Endpoint Analysis (Infarct Size, Biomarkers) Monitoring->Endpoint

Caption: Myocardial I/R experimental workflow.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.

  • Anesthesia and Surgery: Anesthetize the animal (e.g., with sodium pentobarbital, 50 mg/kg, i.p.) and perform a thoracotomy to expose the heart. The left anterior descending (LAD) coronary artery is then isolated.

  • Ischemia/Reperfusion: Induce regional myocardial ischemia by ligating the LAD for a specified period (e.g., 30 minutes). Reperfusion is initiated by releasing the ligature and is allowed to proceed for a longer duration (e.g., 2 hours).

  • This compound Administration: this compound can be administered intravenously (i.v.) or intraperitoneally (i.p.) prior to the onset of ischemia or at the time of reperfusion. A dose-ranging study should be performed, with doses extrapolated from human studies and adjusted for animal metabolism. Based on human pharmacokinetic data, a starting i.v. dose could be in the range of 10-100 µg/kg.

  • Hemodynamic Monitoring: Throughout the procedure, monitor key hemodynamic parameters such as heart rate, blood pressure (systolic, diastolic, and mean arterial), and left ventricular developed pressure (LVDP) using a pressure transducer inserted into the left ventricle via the right carotid artery.

  • Infarct Size Measurement: At the end of the reperfusion period, the heart is excised, and the area at risk and the infarcted area are determined using staining techniques (e.g., Evans blue and 2,3,5-triphenyltetrazolium chloride [TTC]).

  • Biomarker Analysis: Collect blood samples at baseline and at the end of reperfusion to measure cardiac injury markers such as creatine kinase-MB (CK-MB) and cardiac troponin I (cTnI).

Data Presentation:

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)
Hemodynamics
Heart Rate (bpm)
Mean Arterial Pressure (mmHg)
LVDP (mmHg)
Infarct Size
Infarct/Area at Risk (%)
Biomarkers
CK-MB (U/L)
cTnI (ng/mL)
II. Heart Failure Model (Post-Myocardial Infarction)

This model assesses the long-term effects of this compound on cardiac remodeling and function following a myocardial infarction.

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are frequently used.

  • Induction of Myocardial Infarction: Surgically induce a permanent ligation of the LAD coronary artery to create a myocardial infarction.

  • This compound Treatment: Begin this compound administration (e.g., via oral gavage or in drinking water) 24 hours after the MI and continue for a specified period (e.g., 4 weeks). Dosing should be determined based on pharmacokinetic studies in mice.

  • Echocardiography: Perform serial echocardiography (e.g., at 1, 2, and 4 weeks post-MI) to assess cardiac function and remodeling. Key parameters to measure include left ventricular ejection fraction (LVEF), fractional shortening (FS), and left ventricular internal dimensions in diastole and systole (LVIDd and LVIDs).

  • Histological Analysis: At the end of the treatment period, euthanize the animals and harvest the hearts for histological analysis to assess fibrosis (e.g., using Masson's trichrome stain) and cardiomyocyte hypertrophy.

Data Presentation:

ParameterShamVehicle Control (MI)This compound (MI)
Echocardiography (4 weeks)
LVEF (%)
FS (%)
LVIDd (mm)
LVIDs (mm)
Histology
Fibrosis Area (%)
Cardiomyocyte Cross-Sectional Area (µm²)
III. Hypertension Model

This model evaluates the antihypertensive effects of this compound.

Methodology:

  • Animal Model: Spontaneously hypertensive rats (SHR) are a commonly used genetic model of hypertension.

  • This compound Administration: Administer this compound orally once daily for a period of several weeks (e.g., 4-8 weeks).

  • Blood Pressure Measurement: Measure systolic and diastolic blood pressure non-invasively using the tail-cuff method at regular intervals throughout the study. For more continuous and accurate measurements, radiotelemetry can be employed.

  • Vascular Function Assessment: At the end of the study, isolate aortic rings to assess endothelium-dependent and -independent vasodilation in an organ bath setup. This will help determine if this compound improves vascular function.

Data Presentation:

ParameterWistar-Kyoto (WKY) ControlSHR VehicleSHR + this compound
Blood Pressure (Week 4)
Systolic Blood Pressure (mmHg)
Diastolic Blood Pressure (mmHg)
Vascular Function
Endothelium-Dependent Vasodilation (ACh, % relaxation)
Endothelium-Independent Vasodilation (SNP, % relaxation)

Conclusion

The provided protocols offer a foundational approach for the in vivo evaluation of this compound in relevant animal models of cardiovascular disease. Given the limited publicly available preclinical data for this compound, it is imperative to conduct preliminary dose-ranging and pharmacokinetic studies in the chosen animal models to establish appropriate and effective dosing regimens. Careful and consistent experimental execution, coupled with comprehensive data collection and analysis, will be crucial in elucidating the therapeutic potential of this compound.

References

Sinitrodil: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinitrodil (ITF-296) is a novel organic nitrate that functions as a guanylate cyclase stimulant, leading to vasodilation. It is under investigation for its potential therapeutic effects in conditions such as myocardial ischemia and angina pectoris. These application notes provide detailed protocols for the preparation and handling of this compound solutions for in vitro and in vivo experimental studies, along with a summary of its chemical properties, mechanism of action, and relevant quantitative data.

Chemical and Physical Properties

This compound is a white to off-white solid. Key chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₁₀N₂O₅[1]
Molecular Weight238.2 g/mol [1]
CAS Number143248-63-9[1]
AppearanceSolid
Purity>98%

Solution Preparation and Handling

Solubility

This compound exhibits solubility in various organic solvents. The following table provides solubility information.

SolventSolubilityNotes
DMSO27.5 mg/mL (115.45 mM)Sonication is recommended for complete dissolution.
EthanolInformation not available-
PBS (pH 7.4)Information not available-
Storage and Stability
  • Powder: Store at -20°C for up to 3 years.

  • In Solvent (DMSO): Store at -80°C for up to 1 year.

  • Aqueous Solutions: Prepare fresh for each experiment. If a clear solution is prepared, it can be stored at 4°C for up to one week, though loss of efficacy may occur with prolonged storage. If a suspension is formed, it should be used immediately.

  • Light Sensitivity: As a general precaution for nitrate-containing compounds, it is advisable to protect solutions from light by using amber vials or by wrapping containers in foil.

Safety and Handling
  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling this compound powder and solutions.

  • Handle the compound in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or aerosols.

  • Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

  • This compound is a flammable solid; keep away from heat, sparks, open flames, and other ignition sources.

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for further dilution to working concentrations.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Vortex the tube vigorously to dissolve the powder.

  • If necessary, sonicate the solution in a water bath for short intervals to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

In Vitro Experiments: Preparation of Working Solutions for Cell Culture

Objective: To prepare diluted solutions of this compound for treating cells in culture.

Materials:

  • This compound stock solution (in DMSO)

  • Sterile cell culture medium appropriate for the cell line

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

  • It is recommended to prepare working solutions fresh for each experiment.

  • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

cluster_prep Solution Preparation Workflow Sinitrodil_Powder This compound Powder Stock_Solution Stock Solution (e.g., 100 mM in DMSO) Sinitrodil_Powder->Stock_Solution Dissolve DMSO DMSO DMSO->Stock_Solution Working_Solution Working Solution (Final Concentration in Medium) Stock_Solution->Working_Solution Dilute Cell_Culture_Medium Cell Culture Medium Cell_Culture_Medium->Working_Solution

Caption: Workflow for this compound solution preparation.

Ex Vivo Experiments: Vasodilation Assay in Isolated Aortic Rings

Objective: To assess the vasodilatory effect of this compound on isolated blood vessel segments.

Materials:

  • This compound stock solution

  • Krebs-Henseleit buffer (or similar physiological salt solution)

  • Phenylephrine (or other vasoconstrictor)

  • Isolated aortic rings from a suitable animal model (e.g., rat)

  • Organ bath system with force transducers

Procedure:

  • Prepare aortic rings (2-3 mm in length) and mount them in an organ bath system containing Krebs-Henseleit buffer, bubbled with 95% O₂ / 5% CO₂ at 37°C.

  • Allow the rings to equilibrate under a resting tension of ~1.5-2.0 g for 60-90 minutes.

  • Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) until a stable plateau of contraction is reached.

  • Once the contraction is stable, add this compound cumulatively to the organ bath to generate a concentration-response curve (e.g., from 1 nM to 10 µM).

  • Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

  • Calculate the EC₅₀ value from the concentration-response curve.

Start Start Isolate_Aorta Isolate Aortic Rings Start->Isolate_Aorta Mount_in_Organ_Bath Mount in Organ Bath Isolate_Aorta->Mount_in_Organ_Bath Equilibrate Equilibrate Mount_in_Organ_Bath->Equilibrate Pre-contract Pre-contract with Phenylephrine Equilibrate->Pre-contract Add_this compound Add this compound (Cumulative Concentrations) Pre-contract->Add_this compound Record_Relaxation Record Relaxation Response Add_this compound->Record_Relaxation Analyze_Data Analyze Data (Calculate EC50) Record_Relaxation->Analyze_Data End End Analyze_Data->End

Caption: Vasodilation assay experimental workflow.

In Vivo Experiments: Preparation for Administration in Rodents

Objective: To prepare this compound for systemic administration in animal models.

Materials:

  • This compound powder

  • Sterile DMSO

  • Sterile PEG300

  • Sterile Tween 80

  • Sterile saline or PBS

  • Sterile tubes

Procedure:

  • Prepare a stock solution of this compound in DMSO as described in section 4.1.

  • For a typical vehicle composition, a mixture of DMSO, PEG300, Tween 80, and saline/PBS can be used. A common formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline/PBS.

  • To prepare the final injection solution, first add the required volume of the this compound stock solution to the PEG300 and mix well.

  • Add the Tween 80 and mix until the solution is clear.

  • Finally, add the saline or PBS and mix thoroughly.

  • The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted.

  • Administer the solution to the animals via the desired route (e.g., intraperitoneal or intravenous injection). The volume of injection should be calculated based on the animal's body weight.

  • Important: The concentration of DMSO in the final injection volume should be kept as low as possible (ideally below 10% for normal mice) to minimize toxicity. A vehicle control group should always be included in the study.

Mechanism of Action: The Nitric Oxide-cGMP Signaling Pathway

This compound, as an organic nitrate, acts as a nitric oxide (NO) donor. The released NO diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation (vasodilation).

cluster_pathway This compound Signaling Pathway This compound This compound NO Nitric Oxide (NO) This compound->NO Releases sGC_active sGC - Active NO->sGC_active Activates sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes conversion GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to

Caption: this compound's mechanism of action pathway.

Quantitative Data

The following table summarizes available quantitative data for this compound.

ParameterValueSpecies/SystemAdministration/AssayReference
Pharmacokinetics (Human)
Cmax (oral solution)0.057 µg/mLHealthy VolunteersOral
Tmax (oral solution)30 minHealthy VolunteersOral
Half-life~25 minHealthy VolunteersIV and Oral
Absolute Bioavailability (tablet)~14%Healthy VolunteersOral
In Vitro Activity
EC₅₀ (Guanylate Cyclase Activation)Data not available---
IC₅₀ (Vasorelaxation)Data not available---

Conclusion

These application notes provide a comprehensive guide for the preparation and handling of this compound for experimental purposes. Researchers should adhere to the described protocols and safety precautions to ensure the accuracy and reproducibility of their results. The provided information on this compound's mechanism of action and available quantitative data will aid in the design and interpretation of experiments aimed at further elucidating its pharmacological properties.

References

Application Note: Measuring cGMP Levels in Response to Sinitrodil Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinitrodil (2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethyl nitrate) is an organic nitrate that functions as a nitric oxide (NO) donor. Like other nitrovasodilators, this compound is believed to exert its pharmacological effects through the release of NO, which subsequently activates soluble guanylate cyclase (sGC).[1][2] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger involved in various physiological processes, including smooth muscle relaxation, platelet aggregation inhibition, and neurotransmission.[1][3][4] The elevation of intracellular cGMP levels is a critical indicator of the bioactivity of this compound and other NO donors. This application note provides a detailed protocol for the quantification of cGMP in cultured cells treated with this compound using a competitive enzyme-linked immunosorbent assay (ELISA).

Signaling Pathway of this compound-Mediated cGMP Production

This compound, upon intracellular metabolism, releases nitric oxide. NO then diffuses and binds to the heme moiety of soluble guanylate cyclase (sGC), leading to a conformational change that activates the enzyme. Activated sGC then catalyzes the conversion of GTP to cGMP. The cGMP produced can then activate downstream effectors, such as cGMP-dependent protein kinases (PKG), to elicit a physiological response. The signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP to GMP.

Sinitrodil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Sinitrodil_ext This compound Sinitrodil_int This compound Sinitrodil_ext->Sinitrodil_int Cellular Uptake NO Nitric Oxide (NO) Sinitrodil_int->NO Metabolism sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Activation sGC_active sGC - Active sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalysis GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activation PDE Phosphodiesterase (PDE) cGMP->PDE Hydrolysis Physiological_Response Physiological Response (e.g., Vasodilation) PKG->Physiological_Response GMP GMP PDE->GMP

Caption: this compound signaling pathway leading to cGMP production.

Data Presentation

The following table presents example data illustrating a dose-dependent increase in cGMP levels in cultured vascular smooth muscle cells following a 30-minute treatment with this compound. This data is for illustrative purposes and actual results may vary depending on the cell type and experimental conditions.

This compound Concentration (µM)Mean cGMP Concentration (pmol/mg protein)Standard Deviation
0 (Control)5.20.8
0.115.82.1
145.35.9
10120.715.4
100250.132.5

Experimental Protocols

I. Cell Culture and Treatment

This protocol is optimized for vascular smooth muscle cells but can be adapted for other cell types.

  • Cell Seeding: Plate vascular smooth muscle cells in a 24-well plate at a density of 1 x 10^5 cells/well. Culture overnight in a humidified incubator at 37°C with 5% CO2.

  • Phosphodiesterase Inhibition (Optional but Recommended): To prevent cGMP degradation and enhance the signal, pre-incubate the cells with a non-specific phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) at a final concentration of 100 µM for 30 minutes before adding this compound.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in serum-free cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Remove the medium from the cells and replace it with the this compound-containing medium or the vehicle control.

    • Incubate for a predetermined time. Given this compound's reported half-life of approximately 25 minutes, an incubation time of 30 minutes is a reasonable starting point. Time-course experiments may be necessary to determine the optimal incubation time for maximal cGMP production in your specific cell type.

  • Lysis:

    • After incubation, aspirate the medium.

    • Immediately add 200 µL of 0.1 M HCl to each well to lyse the cells and stop enzymatic activity.

    • Incubate at room temperature for 10 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 600 x g for 10 minutes to pellet cellular debris.

    • Collect the supernatant for the cGMP assay. The samples can be stored at -20°C if not assayed immediately.

II. cGMP Quantification using Competitive ELISA

This protocol is a general guideline for a competitive cGMP ELISA. Refer to the specific instructions provided with your chosen commercial ELISA kit.

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Standard Curve Preparation:

    • Prepare a serial dilution of the cGMP standard provided in the kit to generate a standard curve. A typical range might be from 0.2 to 200 pmol/mL.

    • Use the same diluent as your samples (0.1 M HCl) for preparing the standards.

  • Acetylation (Optional but Recommended for Higher Sensitivity): Some kits offer an acetylation step to increase the sensitivity of the assay by 10- to 100-fold. If your expected cGMP levels are low, follow the kit's instructions for acetylating both your samples and standards.

  • Assay Procedure:

    • Add 50 µL of each standard and sample (in duplicate or triplicate) to the wells of the cGMP antibody-coated microplate.

    • Add 50 µL of the cGMP-horseradish peroxidase (HRP) conjugate to each well.

    • Add 50 µL of the cGMP antibody solution to each well.

    • Incubate the plate at room temperature for 2-3 hours on a plate shaker. During this incubation, the sample cGMP and the cGMP-HRP conjugate compete for binding to the immobilized antibody.

    • Wash the plate 3-5 times with the provided wash buffer to remove unbound reagents.

    • Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate in the dark at room temperature for 30 minutes.

    • Stop the reaction by adding 50 µL of the stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations. The relationship is typically non-linear and requires a four-parameter logistic curve fit.

    • Determine the concentration of cGMP in your samples by interpolating their absorbance values from the standard curve.

    • Normalize the cGMP concentration to the total protein content of the cell lysate, determined using a standard protein assay (e.g., BCA assay). The final results are typically expressed as pmol cGMP/mg protein.

Experimental Workflow for cGMP Measurement

Experimental_Workflow A 1. Cell Seeding (24-well plate) B 2. Pre-incubation with PDE Inhibitor (e.g., IBMX for 30 min) A->B C 3. This compound Treatment (Dose-response, 30 min) B->C D 4. Cell Lysis (0.1 M HCl) C->D E 5. Centrifugation and Supernatant Collection D->E F 6. cGMP Competitive ELISA E->F G 7. Data Analysis (Standard Curve, Normalization) F->G H Results: cGMP Concentration (pmol/mg protein) G->H

Caption: Workflow for measuring cGMP levels in response to this compound.

References

Application Notes and Protocols: Utilizing Sinitrodil for Nitric Oxide Signaling Studies in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The transient and reactive nature of NO makes its direct application in experimental settings challenging. Sinitrodil, a potent nitric oxide donor, provides a reliable and controllable method for generating NO in situ, enabling the precise study of its downstream signaling effects in cell culture systems.

These application notes provide a comprehensive guide for utilizing this compound to investigate the nitric oxide signaling cascade, focusing on the activation of soluble guanylate cyclase (sGC) and the subsequent production of cyclic guanosine monophosphate (cGMP). Detailed protocols for key experimental assays are provided, along with data presentation tables and visual diagrams of the signaling pathway and experimental workflows.

Mechanism of Action

This compound belongs to the class of NONOates, which spontaneously decompose under physiological conditions (pH 7.4, 37°C) to release nitric oxide. The liberation of NO from this compound is a first-order kinetic process, allowing for a predictable and sustained release profile. Once released, NO diffuses across cell membranes and activates its primary intracellular receptor, soluble guanylate cyclase (sGC). This activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger that mediates many of the physiological effects of NO.

Key Downstream Signaling Events

The elevation of intracellular cGMP levels triggers a cascade of downstream signaling events, primarily through the activation of cGMP-dependent protein kinase (PKG). One of the well-characterized downstream targets of PKG is the vasodilator-stimulated phosphoprotein (VASP). Phosphorylation of VASP at Ser239 is a reliable marker of PKG activation and, consequently, of upstream NO/cGMP signaling.

Data Presentation

The following tables summarize representative quantitative data obtained from studies using NO donors to investigate nitric oxide signaling pathways.

Table 1: Dose-Response of NO Donors on Intracellular cGMP Levels

NO DonorCell TypeConcentration (µM)Incubation TimecGMP Fold Increase (Mean ± SD)
DETA-NOA5491030 min5.2 ± 0.6
5030 min15.8 ± 1.9
10030 min28.4 ± 3.1
SNPHUVEC115 min3.1 ± 0.4
1015 min12.5 ± 1.5
10015 min45.2 ± 5.3

Note: This data is illustrative and may vary depending on the specific experimental conditions and cell line used.

Table 2: Cytotoxicity of NO Donors in Cell Culture

NO DonorCell LineAssayIncubation TimeIC50 (µM)
DETA-NORAW 264.7MTT24 h> 500
SNPPC12MTT24 h150 ± 15
SIN-1Cortical NeuronsLDH24 h250 ± 20

IC50 values represent the concentration of the compound that inhibits 50% of cell viability. These values are highly cell-type dependent.

Table 3: Half-life of Representative NO Donors in Physiological Buffer

NO Donor ClassCompoundHalf-life (t½) at 37°C, pH 7.4
NONOateDEA/NO~2 minutes
DETA/NO~20 hours
S-nitrosothiolGSNO~3 hours (in cell culture)

The stability of this compound in specific cell culture media should be empirically determined, as components in the media can influence the rate of NO release.

Experimental Protocols

Assessment of Cell Viability using MTT Assay

This protocol is designed to assess the cytotoxic effects of this compound on cultured cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO or PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent but no this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Intracellular cGMP Levels using ELISA

This protocol describes the quantification of intracellular cGMP levels in response to this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well or 12-well cell culture plates

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., 0.1 M HCl)

  • Commercial cGMP ELISA kit

  • Microplate reader

Procedure:

  • Seed cells in 6-well or 12-well plates and grow to 80-90% confluency.

  • Wash the cells once with pre-warmed serum-free medium.

  • Treat the cells with various concentrations of this compound in serum-free medium for the desired time (e.g., 5, 15, 30 minutes). Include a vehicle control.

  • To terminate the reaction, aspirate the medium and immediately add ice-cold cell lysis buffer to each well.

  • Incubate on ice for 10-20 minutes.

  • Scrape the cells and collect the cell lysates.

  • Centrifuge the lysates at high speed to pellet cellular debris.

  • Collect the supernatant containing the intracellular cGMP.

  • Perform the cGMP ELISA according to the manufacturer's instructions.

  • Measure the absorbance and determine the cGMP concentration from the standard curve.

  • Normalize the cGMP concentration to the total protein content of each sample.

Western Blot Analysis of VASP Phosphorylation

This protocol details the detection of VASP phosphorylation at Ser239 as a marker of PKG activation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against phospho-VASP (Ser239)

  • Primary antibody against total VASP (for loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as described in the cGMP measurement protocol.

  • After treatment, aspirate the medium and wash the cells with ice-cold PBS.

  • Lyse the cells with ice-cold RIPA buffer.

  • Collect the lysates and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against total VASP to ensure equal protein loading.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

NitricOxideSignaling This compound This compound (Extracellular) NO Nitric Oxide (NO) This compound->NO Spontaneous decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation VASP VASP PKG->VASP Phosphorylation pVASP Phospho-VASP (Ser239) VASP->pVASP Cellular_Response Cellular Response (e.g., Vasodilation) pVASP->Cellular_Response

Caption: Nitric oxide signaling pathway initiated by this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Seeding and Culture Sinitrodil_Prep 2. This compound Dose Preparation Cell_Culture->Sinitrodil_Prep Cell_Treatment 3. Cell Treatment with this compound Sinitrodil_Prep->Cell_Treatment Viability_Assay 4a. Cell Viability (MTT Assay) Cell_Treatment->Viability_Assay cGMP_Assay 4b. Intracellular cGMP (ELISA) Cell_Treatment->cGMP_Assay Western_Blot 4c. Protein Analysis (Western Blot) Cell_Treatment->Western_Blot Data_Analysis 5. Data Analysis and Interpretation Viability_Assay->Data_Analysis cGMP_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for studying NO signaling.

Application of Sinitrodil in Ischemia-Reperfusion Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinitrodil, also known as ITF-296, is a novel organic nitrate that functions as a nitric oxide (NO) donor and a stimulator of soluble guanylate cyclase (sGC).[1][2] Its primary mechanism of action involves the release of nitric oxide, which then activates sGC, leading to an increase in cyclic guanosine monophosphate (cGMP) levels.[2] This signaling cascade results in vasodilation, particularly of large conductance arteries, and has shown potential in the treatment of myocardial ischemia.[3][4] While direct and extensive research on this compound in various ischemia-reperfusion (I/R) injury models is limited, its properties as an NO donor suggest significant therapeutic potential in mitigating the damage associated with I/R in organs such as the heart, brain, and kidneys.

Ischemia-reperfusion injury is a complex pathological process where the restoration of blood flow to an ischemic tissue paradoxically exacerbates cellular damage. Key features of I/R injury include oxidative stress, endothelial dysfunction, inflammation, and apoptosis. Nitric oxide donors are a class of drugs investigated for their protective effects against I/R injury due to their ability to improve microcirculation, reduce inflammation, and inhibit platelet aggregation.

These application notes provide a comprehensive overview of the potential use of this compound in I/R injury models, based on its known mechanism of action and data from studies on this compound and other nitric oxide donors. Detailed experimental protocols for common I/R injury models are also presented to facilitate further research in this area.

Mechanism of Action: The NO-sGC-cGMP Pathway

This compound, like other organic nitrates, exerts its effects by releasing nitric oxide (NO). NO is a critical signaling molecule that diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets. The ultimate effects include a decrease in intracellular calcium concentrations, leading to smooth muscle relaxation and vasodilation, as well as inhibition of platelet aggregation and reduction of leukocyte-endothelial interactions.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Vascular Smooth Muscle Cell This compound This compound NO Nitric Oxide (NO) This compound->NO releases sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive activates sGC_active sGC - Active GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC-Active PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation Platelet Reduced Platelet Aggregation PKG->Platelet Inflammation Reduced Inflammation PKG->Inflammation

Caption: this compound releases nitric oxide, activating the sGC-cGMP pathway.

Application in Myocardial Ischemia-Reperfusion Injury

Studies have demonstrated the protective effects of this compound in models of myocardial ischemia. In anesthetized rats with methacholine-induced myocardial ischemia, this compound dose-dependently prevented ST-segment elevation, indicating a potent anti-ischemic effect. In isolated rabbit hearts subjected to global ischemia, this compound inhibited the increase in left ventricular end-diastolic pressure and improved the recovery of a regular rhythm during reperfusion. These effects are attributed to the dilation of coronary arteries, which improves blood flow to the ischemic myocardium.

Based on the broader literature for NO donors, this compound is expected to reduce myocardial infarct size, inhibit apoptosis of cardiomyocytes, and attenuate the inflammatory response that characterizes myocardial I/R injury.

Quantitative Data from Myocardial Ischemia Studies
ParameterModelTreatmentOutcomeReference
Myocardial Blood Flow Dog model of coronary artery stenosisThis compound (20 µg/kg/min i.v.)Increased from 0.91 to 1.40 ml/min/g in the ischemic region.
Endo/Epi Blood Flow Ratio Dog model of coronary artery stenosisThis compound (20 µg/kg/min i.v.)Increased from 0.33 to 0.70.
Left Ventricular End-Diastolic Pressure (LVEDP) Isolated rabbit heart with global ischemiaThis compound (3 µM)Significantly inhibited the increase in LVEDP during ischemia.
Infarct Size (% of Area at Risk) Rat model of myocardial I/RIsosorbide Dinitrate (NO donor)Reduced by ~50% compared to control.
Myeloperoxidase (MPO) Activity Rat model of myocardial I/RNO donor treatmentSignificantly decreased MPO activity in the ischemic myocardium.

Data for Isosorbide Dinitrate and generic NO donors are representative of the expected effects of this compound.

Application in Cerebral Ischemia-Reperfusion Injury

While no specific studies on this compound in cerebral I/R injury are available, the role of NO donors in this context is well-documented. Cerebral I/R injury, which occurs in ischemic stroke, involves a complex cascade of events including excitotoxicity, oxidative stress, and inflammation, leading to neuronal death. NO donors have been shown to be neuroprotective by improving cerebral blood flow, reducing infarct volume, and inhibiting apoptosis. The administration of NO donors has been found to be most effective when given early in the reperfusion phase.

Representative Quantitative Data from Cerebral I/R Studies with NO Donors
ParameterModelTreatmentOutcomeReference
Infarct Volume Rat model of transient MCAOSodium Nitroprusside (SNP)Reduced infarct size when administered early in reperfusion.
Neurological Deficit Score Rat model of transient MCAONO donor treatmentImproved neurological scores compared to untreated controls.
Caspase-3 Activity Rat model of transient MCAOSNP administrationAttenuated the ischemia-induced increase in caspase-3 activity.
nNOS and iNOS expression Mouse model of cerebral I/RNO donor treatmentModulated the expression of nNOS and iNOS, contributing to neuroprotection.

Data presented are representative of the expected effects of a nitric oxide donor like this compound in cerebral I/R models.

Application in Renal Ischemia-Reperfusion Injury

Renal I/R injury is a major cause of acute kidney injury (AKI) and is characterized by tubular necrosis, inflammation, and endothelial dysfunction. Studies with various NO donors have shown protective effects in animal models of renal I/R injury. These benefits include improved renal blood flow, reduced tubular damage, and decreased inflammation. For instance, the novel NO donor PDNO significantly improved renal function and medullary perfusion in a sheep model of renal I/R.

Representative Quantitative Data from Renal I/R Studies with NO Donors
ParameterModelTreatmentOutcomeReference
Serum Creatinine Rat model of renal I/RL-arginine (NO precursor)Significantly decreased serum creatinine levels compared to control.
Blood Urea Nitrogen (BUN) Rat model of renal I/RL-arginine (NO precursor)Significantly decreased BUN levels compared to control.
Creatinine Clearance Sheep model of renal I/RPDNO (NO donor)Significantly higher creatinine clearance post-ischemia compared to vehicle.
Tubular Necrosis Score Rat model of renal I/RNO-releasing nanofibersReduced tubular injury score compared to untreated controls.

Data presented are representative of the expected effects of a nitric oxide donor like this compound in renal I/R models.

Experimental Protocols

Experimental Workflow for In Vivo Ischemia-Reperfusion Study Animal_Prep Animal Preparation (Anesthesia, Instrumentation) Baseline Baseline Measurements (Hemodynamics, Blood Samples) Animal_Prep->Baseline Ischemia Induction of Ischemia (e.g., Vessel Occlusion) Baseline->Ischemia Treatment Drug Administration (this compound or Vehicle) Ischemia->Treatment Pre- or Post-Ischemia Reperfusion Reperfusion (Release of Occlusion) Treatment->Reperfusion Monitoring Monitoring During Reperfusion (Continuous Hemodynamics) Reperfusion->Monitoring Endpoint Endpoint Analysis (Tissue Harvesting, Infarct Sizing, Biochemical Assays) Monitoring->Endpoint

Caption: A typical workflow for an in vivo ischemia-reperfusion experiment.

Protocol 1: Myocardial Ischemia-Reperfusion in Rats
  • Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., ketamine/xylazine). Intubate and ventilate the animals mechanically.

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Place a suture around the left anterior descending (LAD) coronary artery.

  • Ischemia: Induce regional myocardial ischemia by tightening the suture to occlude the LAD artery. Ischemia is typically maintained for 30-45 minutes.

  • Drug Administration: Administer this compound or vehicle intravenously at a predetermined time point (e.g., 5 minutes before reperfusion).

  • Reperfusion: Release the suture to allow reperfusion of the myocardium. The reperfusion period is typically 2-24 hours.

  • Infarct Size Measurement: At the end of the reperfusion period, excise the heart and stain with triphenyltetrazolium chloride (TTC) to delineate the infarct area.

Protocol 2: Cerebral Ischemia-Reperfusion (MCAO) in Rats
  • Animal Preparation: Anesthetize male Wistar rats (280-320g) with isoflurane.

  • Surgical Procedure: Induce focal cerebral ischemia using the intraluminal middle cerebral artery occlusion (MCAO) model. A filament is inserted into the internal carotid artery to block the origin of the MCA.

  • Ischemia: Maintain the occlusion for 60-90 minutes.

  • Drug Administration: Administer this compound or vehicle intravenously or intraperitoneally, typically just before or at the onset of reperfusion.

  • Reperfusion: Withdraw the filament to allow reperfusion of the MCA territory. The reperfusion period is usually 24-72 hours.

  • Neurological Assessment and Infarct Volume: Evaluate neurological deficits using a standardized scoring system. After the reperfusion period, sacrifice the animals and determine the infarct volume by TTC staining of brain slices.

Protocol 3: Renal Ischemia-Reperfusion in Mice
  • Animal Preparation: Anesthetize C57BL/6 mice (20-25g) with a suitable anesthetic.

  • Surgical Procedure: Perform a midline laparotomy to expose the kidneys.

  • Ischemia: Induce renal ischemia by clamping the renal pedicles with non-traumatic microvascular clamps. The ischemia time is typically 30-60 minutes.

  • Drug Administration: Administer this compound or vehicle, usually via tail vein injection, prior to the release of the clamps.

  • Reperfusion: Remove the clamps to initiate reperfusion. The reperfusion period can range from 24 to 48 hours.

  • Assessment of Renal Function and Injury: Collect blood samples to measure serum creatinine and BUN levels. Harvest the kidneys for histological analysis (e.g., H&E staining to assess tubular injury).

Logical Relationships of this compound's Protective Effects in I/R Injury

This compound Protective Effects in I/R Injury This compound This compound Administration NO_Release Nitric Oxide (NO) Release This compound->NO_Release sGC_Activation sGC Activation NO_Release->sGC_Activation ROS_Scavenging Scavenging of Reactive Oxygen Species (ROS) NO_Release->ROS_Scavenging cGMP_Increase Increased cGMP sGC_Activation->cGMP_Increase Vasodilation Vasodilation & Improved Microcirculation cGMP_Increase->Vasodilation Anti_Platelet Inhibition of Platelet Aggregation cGMP_Increase->Anti_Platelet Anti_Inflammatory Anti-inflammatory Effects (Reduced Leukocyte Adhesion) cGMP_Increase->Anti_Inflammatory Reduced_Infarct Reduced Infarct Size/ Tissue Necrosis Vasodilation->Reduced_Infarct Anti_Platelet->Reduced_Infarct Anti_Inflammatory->Reduced_Infarct Reduced_Apoptosis Reduced Apoptosis Anti_Inflammatory->Reduced_Apoptosis ROS_Scavenging->Reduced_Infarct ROS_Scavenging->Reduced_Apoptosis Improved_Function Improved Organ Function Reduced_Infarct->Improved_Function Reduced_Apoptosis->Improved_Function

Caption: this compound's multifaceted effects in mitigating I/R injury.

Conclusion

This compound, as a nitric oxide donor and sGC stimulant, holds considerable promise for the treatment of ischemia-reperfusion injury. Its established vasodilatory and anti-ischemic properties, coupled with the known protective effects of the NO-cGMP pathway in I/R injury, provide a strong rationale for its investigation in cardiac, cerebral, and renal I/R models. The provided protocols and representative data serve as a foundation for researchers to explore the full therapeutic potential of this compound in this critical area of unmet medical need. Further preclinical studies are warranted to fully elucidate its efficacy and mechanisms of action in different I/R settings.

References

Sinitrodil Administration Routes in Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive literature search did not yield specific public-domain preclinical studies detailing the administration of Sinitrodil in animal models. The following application notes and protocols are therefore based on established preclinical methodologies for similar nitric oxide (NO) donor compounds and general practices in drug development research. The quantitative data presented is derived from a clinical study in human volunteers, as no preclinical data was found.

Introduction

This compound (ITF-296) is a novel organic nitrate that acts as a vasodilator, selectively targeting large arterial vessels.[1] As a nitric oxide (NO) donor, its mechanism of action is presumed to involve the release of NO, which stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). This signaling cascade ultimately leads to smooth muscle relaxation and vasodilation. Preclinical evaluation of such compounds typically involves administration via routes that are relevant to the intended clinical application, most commonly intravenous and oral routes.

Potential Preclinical Administration Routes

Based on the properties of this compound and standard preclinical practices, the following administration routes are most relevant for preclinical research in animal models such as rats and dogs.

  • Intravenous (IV) Administration: This route ensures 100% bioavailability and is crucial for initial pharmacokinetic and pharmacodynamic studies. It allows for precise dose control and rapid achievement of therapeutic concentrations. Both bolus injections and continuous infusions can be utilized depending on the study's objectives.

  • Oral (PO) Administration: As this compound is intended for oral use in humans, this route is critical for evaluating its oral bioavailability, first-pass metabolism, and efficacy following gastrointestinal absorption.[1] Oral gavage is the standard method for precise oral dosing in preclinical animal models.

  • Subcutaneous (SC) Administration: This route can be considered for sustained release and to avoid first-pass metabolism, providing a different pharmacokinetic profile compared to oral and intravenous routes.

Quantitative Data Summary (Clinical)

The following table summarizes the pharmacokinetic parameters of this compound and its metabolite (ITF-1124) in healthy human volunteers following intravenous and oral administration. This data is provided as a reference due to the absence of available preclinical data.

ParameterIntravenous InfusionOral SolutionOral Immediate-Release Tablet
This compound (ITF-296)
Cmax-0.057 µg/mL0.057 µg/mL
tmax-30 min30 min
Half-life (t½)~25 min~25 minNot Reported
Total Clearance2.31 ± 0.46 L/min--
Volume of Distribution (Vss)53 ± 17 L--
Absolute Bioavailability (F)-25%14%
Relative Bioavailability--53% (compared to oral solution)

Data sourced from a study in healthy human volunteers.[1]

Experimental Protocols (Generalized)

The following are generalized protocols for the administration of a test compound like this compound in common preclinical species. Note: These are example protocols and should be adapted based on the specific experimental design, compound formulation, and institutional animal care and use committee (IACUC) guidelines.

Intravenous (IV) Infusion in Rats

Objective: To assess the pharmacokinetic profile and cardiovascular effects of a test compound following continuous intravenous infusion.

Materials:

  • Test compound (e.g., this compound) formulated in a suitable vehicle (e.g., saline, 5% dextrose)

  • Sprague-Dawley rats (250-300g) with surgically implanted catheters in the jugular or femoral vein

  • Infusion pump

  • Syringes and tubing

  • Animal restrainer (if necessary for conscious animals)

  • Anesthesia (if terminal study)

Protocol:

  • Acclimatize the catheterized rats to the experimental setup.

  • Prepare the test compound formulation at the desired concentration. Ensure the solution is sterile and free of particulates.

  • Connect the syringe containing the test compound to the infusion pump and prime the tubing.

  • Connect the tubing to the rat's catheter port.

  • Set the infusion pump to the desired rate (e.g., mL/kg/hour) to achieve the target dose.

  • Initiate the infusion and monitor the animal for any adverse reactions.

  • Collect blood samples at predetermined time points via a separate sampling catheter to determine plasma concentrations of the compound.

  • Monitor physiological parameters (e.g., blood pressure, heart rate) as required by the study design.

Oral Gavage in Dogs

Objective: To evaluate the oral bioavailability and pharmacokinetics of a test compound.

Materials:

  • Test compound (e.g., this compound) formulated as a solution or suspension.

  • Beagle dogs (typically 8-12 kg).

  • Oral gavage tube (stainless steel or flexible) of appropriate size.

  • Syringe.

  • Vehicle control.

Protocol:

  • Fast the dogs overnight (approximately 12 hours) with free access to water.

  • Record the body weight of each dog to calculate the correct dose volume.

  • Prepare the dosing formulation at the required concentration.

  • Gently restrain the dog.

  • Measure the gavage tube from the tip of the dog's nose to the last rib to estimate the insertion length.

  • Moisten the tip of the gavage tube with water or the vehicle.

  • Carefully insert the gavage tube into the dog's mouth and advance it down the esophagus to the predetermined length. Ensure the tube has not entered the trachea.

  • Attach the syringe to the gavage tube and administer the formulation smoothly.

  • Slowly withdraw the gavage tube.

  • Monitor the animal for any signs of distress or regurgitation.

  • Collect blood samples at specified time points to analyze the plasma concentration of the test compound.

Signaling Pathway and Experimental Workflow

General Signaling Pathway for Nitric Oxide Donors

NO_Signaling_Pathway This compound This compound (NO Donor) NO Nitric Oxide (NO) This compound->NO Metabolism sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP sGC->cGMP Catalyzes GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca Decreased Intracellular Ca2+ PKG->Ca Relaxation Smooth Muscle Relaxation (Vasodilation) Ca->Relaxation

General signaling pathway for nitric oxide donors.
General Preclinical Drug Development Workflow

Preclinical_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (Preclinical) cluster_formulation Formulation Target_ID Target Identification & Validation Lead_Opt Lead Optimization Target_ID->Lead_Opt In_Vitro_Tox In Vitro Toxicology Lead_Opt->In_Vitro_Tox Form_Dev Formulation Development Lead_Opt->Form_Dev PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) (e.g., Rat, Dog) In_Vitro_Tox->PK_PD Efficacy Efficacy Studies (Disease Models) PK_PD->Efficacy Tox Toxicology Studies (Rodent & Non-Rodent) Efficacy->Tox IND Investigational New Drug (IND) Application Tox->IND Form_Dev->PK_PD

A generalized workflow for preclinical drug development.

References

Dose-response curve generation for Sinitrodil in isolated arteries

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Topic: Dose-Response Curve Generation for Sinitrodil in Isolated Arteries

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (ITF-296) is a novel organic nitrate known for its selective vasodilation of large arterial vessels.[1] As a nitrovasodilator, its mechanism of action involves the donation of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[2][3] NO activates soluble guanylyl cyclase (sGC) in vascular smooth muscle cells, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[2][3] This cascade ultimately results in smooth muscle relaxation and vasodilation.

These application notes provide a detailed protocol for generating a dose-response curve for this compound in isolated arterial preparations. This in vitro method is a fundamental tool in pharmacological studies to characterize the potency and efficacy of vasoactive compounds. The protocol described herein is based on established methodologies for studying vasorelaxation in isolated rat aorta, a commonly used model in cardiovascular research.

Signaling Pathway of this compound-Induced Vasodilation

This compound, as a nitric oxide donor, initiates a signaling cascade that leads to vasorelaxation. The key steps are outlined below:

  • NO Donation: this compound releases nitric oxide (NO).

  • sGC Activation: NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylyl cyclase (sGC), activating the enzyme.

  • cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • PKG Activation: cGMP activates cGMP-dependent protein kinase (PKG).

  • Myosin Light Chain Dephosphorylation: PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains.

  • Vasorelaxation: The dephosphorylation of myosin light chains results in the relaxation of the vascular smooth muscle and dilation of the artery.

Sinitrodil_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell This compound This compound NO Nitric Oxide (NO) This compound->NO Donates sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates GTP GTP sGC->GTP cGMP cGMP sGC->cGMP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase (MLCP) Activation PKG->MLCP Relaxation Vasorelaxation MLCP->Relaxation

This compound Signaling Pathway

Experimental Protocol

This protocol details the steps for preparing isolated rat aortic rings and generating a cumulative dose-response curve for this compound.

Materials and Reagents
  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mmol/L): NaCl 130.0, KCl 4.7, KH2PO4 1.2, CaCl2 1.6, MgSO4 1.2, NaHCO3 14.9, glucose 5.5

  • Phenylephrine (PE)

  • This compound

  • Acetylcholine (ACh)

  • Distilled water

  • Carbogen gas (95% O2, 5% CO2)

  • Isolated tissue bath system with force transducers

Experimental Workflow

Experimental_Workflow A Aorta Isolation and Preparation B Mounting in Tissue Bath A->B C Equilibration B->C D Viability and Endothelium Integrity Check C->D E Pre-contraction with Phenylephrine D->E F Cumulative Addition of this compound E->F G Data Recording and Analysis F->G

Experimental Workflow Diagram

Detailed Methodology
  • Aorta Preparation:

    • Euthanize the rat via an approved method.

    • Excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Carefully remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length. For endothelium-denuded studies, gently rub the inner surface of the ring with a fine wire.

  • Mounting:

    • Suspend each aortic ring between two stainless steel hooks in a tissue bath chamber containing 10 mL of Krebs-Henseleit solution.

    • Maintain the solution at 37°C and continuously bubble with carbogen gas.

  • Equilibration:

    • Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

    • Wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes during equilibration.

  • Viability and Endothelial Integrity Check:

    • After equilibration, contract the rings with 60 mM KCl.

    • Once a stable contraction is achieved, wash the rings and allow them to return to baseline.

    • Pre-contract the rings with phenylephrine (1 µM).

    • At the plateau of contraction, add acetylcholine (1 µM) to assess endothelial integrity. A relaxation of >80% indicates intact endothelium.

  • Dose-Response Curve Generation:

    • Wash the rings and allow them to return to baseline tension.

    • Induce a stable submaximal contraction with phenylephrine (1 µM).

    • Once the contraction is stable, add this compound in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 1 nM to 100 µM).

    • Allow the response to stabilize at each concentration before adding the next.

  • Data Analysis:

    • Record the isometric tension continuously.

    • Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation) from the curve.

Data Presentation

The following tables summarize representative quantitative data for a potent nitrovasodilator, SIN-1 (a compound structurally related to this compound), in isolated human and porcine arteries. This data can be used as a reference for expected outcomes with this compound.

Table 1: Vasorelaxant Effect of SIN-1 on Isolated Human Arteries

ParameterInternal Mammary Artery (Endothelium Intact)Internal Mammary Artery (Endothelium Denuded)
IC50 (log M) -6.6 ± 0.1-7.1 ± 0.1
Maximal Response (%) 100100

Data are presented as mean ± SEM.

Table 2: Comparison of SIN-1 Induced Relaxation in Different Vascular Beds

Vascular BedIC50 (log M)
Human Internal Mammary Artery -6.6 ± 0.1
Human Saphenous Vein -7.4 ± 0.1
Porcine Coronary Artery -6.9 ± 0.1

Data are presented as mean ± SEM.

Conclusion

This protocol provides a robust and reproducible method for generating dose-response curves for this compound in isolated arteries. The use of isolated tissue bath preparations is a valuable tool for characterizing the pharmacological properties of vasoactive compounds and for investigating their mechanisms of action. The provided signaling pathway diagram and experimental workflow offer a clear visual guide for researchers. The quantitative data from a related nitrovasodilator serve as a useful benchmark for interpreting experimental results.

References

Troubleshooting & Optimization

Technical Support Center: Sinitrodil Stability and Storage for Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Sinitrodil. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.

Quick Reference: Storage and Handling

FormStorage TemperatureShelf LifeNotes
Powder -20°CUp to 3 years[1]Protect from light and moisture.
In Solvent (e.g., DMSO) -80°CUp to 1 year[1]Aliquot to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is soluble in DMSO at a concentration of up to 27.5 mg/mL (115.45 mM); sonication is recommended to aid dissolution.[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution (e.g., 1000x the final working concentration) in DMSO. This minimizes the final concentration of DMSO in your experiment, which should ideally be kept below 0.5% to avoid solvent-induced cellular stress.

Q2: My this compound solution appears cloudy. What should I do?

A2: If your prepared solution is a suspension or appears cloudy, it is recommended to prepare it fresh for immediate use.[1] Cloudiness may indicate that the solubility limit has been exceeded or that the compound has precipitated out of solution. Sonication may help to redissolve the compound. If the issue persists, consider preparing a more dilute stock solution.

Q3: Can I store my this compound stock solution at 4°C?

A3: For short-term storage of a clear solution, 4°C may be acceptable for up to one week, though this may lead to some loss of efficacy.[1] For long-term stability and to preserve the integrity of the compound, it is strongly recommended to store stock solutions at -80°C in small aliquots to prevent repeated freeze-thaw cycles.

Q4: What are the primary degradation pathways for this compound?

A4: As an organic nitrate ester, this compound is susceptible to hydrolysis, which involves the cleavage of the O-NO2 bond. This is a likely pathway for its metabolism and degradation. The primary metabolite of this compound has been identified as ITF 1124, which is the denitrated form of the parent compound. Additionally, like other nitrate esters, this compound may be sensitive to thermal decomposition and photolysis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent experimental results 1. Degradation of this compound stock solution: Repeated freeze-thaw cycles or improper storage. 2. Variability in solution preparation: Incomplete dissolution.1. Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Ensure complete dissolution using sonication when preparing the stock solution.
Low or no biological activity 1. Sub-potent this compound: The compound may have degraded due to improper storage or handling. 2. Incorrect dosage calculation. 1. Use a fresh vial of this compound powder and prepare a new stock solution. Verify storage conditions of the powder. 2. Double-check all calculations for dilutions and final concentrations.
Precipitation in cell culture media 1. Low solubility in aqueous media: "Salting out" effect when the DMSO stock is added to the aqueous buffer or media.1. Ensure the final DMSO concentration is low (ideally <0.5%). Add the this compound stock solution to the media while vortexing to ensure rapid mixing.

Stability Data Summary

The following tables provide illustrative quantitative data on the stability of this compound under various stress conditions. This data is based on general knowledge of organic nitrate ester degradation and should be used as a guideline. Researchers should perform their own stability studies for their specific experimental conditions.

Table 1: Illustrative Hydrolytic Stability of this compound (10 µg/mL) at 37°C

pHTime (hours)% Degradation (Illustrative)Primary Degradation Product
4.0 (Acidic)24< 5%ITF 1124
7.4 (Neutral)245-10%ITF 1124
9.0 (Basic)2415-25%ITF 1124

Table 2: Illustrative Photostability of this compound (10 µg/mL in DMSO) at 25°C

Light SourceExposure Duration (hours)% Degradation (Illustrative)
UV Light (254 nm)620-30%
Cool White Fluorescent Light245-10%

Table 3: Illustrative Thermal Stability of this compound (Solid) at 40°C

Time (days)% Degradation (Illustrative)
7< 2%
14< 5%
305-8%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in a 60°C oven for 48 hours. Dissolve in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of this compound (in a photostable solvent like acetonitrile) to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and identify degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization and validation are required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • Illustrative Gradient: Start at 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Sinitrodil_Signaling_Pathway This compound This compound NO Nitric Oxide (NO) This compound->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Other Physiological Effects PKG->Vasodilation Leads to

Caption: this compound acts by releasing nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC).

Stability_Testing_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC This compound This compound Sample This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo Data Data Analysis: - % Degradation - Impurity Profile HPLC->Data Report Stability Report Data->Report

Caption: A typical workflow for assessing the stability of this compound under forced degradation conditions.

Troubleshooting_Logic Start Inconsistent Results? Check_Storage Check Storage Conditions (-20°C powder, -80°C solution) Start->Check_Storage Yes Check_Prep Review Solution Preparation Technique Check_Storage->Check_Prep Use_Fresh Prepare Fresh Stock Solution Check_Prep->Use_Fresh Re_evaluate Re-evaluate Protocol Use_Fresh->Re_evaluate Consistent Results Consistent Re_evaluate->Consistent Yes Inconsistent_Again Still Inconsistent Re_evaluate->Inconsistent_Again No

Caption: A logical troubleshooting flow for addressing inconsistent experimental results with this compound.

References

Overcoming Sinitrodil solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Sinitrodil in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

Q2: Why is my this compound not dissolving in my aqueous buffer?

This compound is a poorly water-soluble compound. Direct dissolution in aqueous buffers is often challenging. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous experimental buffer.

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

To avoid solvent-induced toxicity in cell cultures, the final concentration of DMSO in your experimental medium should generally be kept below 0.5%.[2] However, the tolerance to DMSO can vary between cell lines. It is always advisable to run a vehicle control (medium with the same final concentration of DMSO) to assess any potential effects on your cells.[3][4]

Q4: What should I do if I observe precipitation when diluting my this compound DMSO stock solution into an aqueous buffer?

Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Please refer to the troubleshooting guide below for detailed steps to address this.

Troubleshooting Guide: this compound Precipitation in Aqueous Buffers

If you observe precipitation after diluting your this compound DMSO stock solution, follow these steps:

  • Vortex Immediately: After adding the DMSO stock to the aqueous buffer, vortex the solution immediately and vigorously to ensure rapid mixing.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Warm the Aqueous Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility. Ensure the temperature is compatible with your experimental setup.

  • Use a Carrier Protein: For cell culture experiments, the presence of serum (e.g., Fetal Bovine Serum) in the medium can help to stabilize the compound and prevent precipitation.

  • Sonication: After dilution, briefly sonicate the solution in a water bath sonicator. This can help to break up small precipitates and re-dissolve the compound.

  • Lower the Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your experiment.

Data Presentation

Table 1: this compound Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂O₅
Molecular Weight238.20 g/mol
IUPAC Name2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethyl nitrate
CAS Number143248-63-9

Table 2: Known Solubility of this compound

SolventConcentrationNotesSource
DMSO27.5 mg/mL (115.45 mM)Sonication is recommended

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).

    • Calculation Example for 1 mL of 10 mM Stock:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 238.20 g/mol = 0.002382 g = 2.382 mg

  • Weigh out the calculated amount of this compound powder and place it in a sterile tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

  • If the powder does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a Working Solution of this compound for Cell Culture

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed sterile cell culture medium (with or without serum, as required by the experiment)

  • Sterile tubes

Procedure:

  • Determine the final desired concentration of this compound in your cell culture medium.

  • Calculate the volume of the this compound DMSO stock solution needed. To minimize DMSO toxicity, ensure the final DMSO concentration is below 0.5%.

    • Calculation Example for 10 mL of 10 µM Working Solution from a 10 mM Stock:

      • V₁ (Volume of stock) = (C₂ (Final concentration) x V₂ (Final volume)) / C₁ (Stock concentration)

      • V₁ = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL

      • Final DMSO concentration: (10 µL / 10,000 µL) x 100% = 0.1%

  • Add the pre-warmed cell culture medium to a sterile tube.

  • While gently vortexing the medium, add the calculated volume of the this compound DMSO stock solution dropwise to the medium.

  • Continue to vortex for another 10-20 seconds to ensure thorough mixing.

  • Use the freshly prepared working solution immediately for your experiments.

Visualizations

Sinitrodil_Signaling_Pathway This compound Signaling Pathway This compound This compound NO Nitric Oxide (NO) This compound->NO Metabolized to sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to Sinitrodil_Preparation_Workflow This compound Solution Preparation Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Dissolve Dissolve in DMSO (Vortex/Sonicate) Weigh->Dissolve Stock 10 mM Stock Solution (Store at -20°C / -80°C) Dissolve->Stock Dilute Dilute Stock in Aqueous Buffer Stock->Dilute Precipitation_Check Precipitation? Dilute->Precipitation_Check Troubleshoot Troubleshoot: - Vortex - Stepwise Dilution - Warm Buffer - Use Carrier - Sonicate Precipitation_Check->Troubleshoot Yes Working_Solution Working Solution (Use Immediately) Precipitation_Check->Working_Solution No Troubleshoot->Dilute End End Working_Solution->End

References

Sinitrodil Technical Support Center: Troubleshooting Tachyphylaxis in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sinitrodil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting tachyphylaxis, a rapid decrease in drug response, which can be encountered during long-term this compound experiments. The information is presented in a question-and-answer format to directly address specific issues.

Disclaimer: this compound is a novel organic nitrate. While it shares a mechanism of action with other organic nitrates, specific data on this compound tachyphylaxis is limited. Much of the guidance provided here is based on the broader class of organic nitrates and should be adapted and verified in your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis and why does it occur with this compound?

A1: Tachyphylaxis is the rapid development of tolerance to a drug, leading to a diminished therapeutic effect with continuous or repeated administration.[1] In the context of this compound and other organic nitrates, this occurs due to several proposed mechanisms, including:

  • Depletion of Sulfhydryl (SH) Groups: The bioactivation of organic nitrates to their active form, nitric oxide (NO), is dependent on sulfhydryl groups. Continuous exposure to this compound can deplete these intracellular stores, reducing its efficacy.

  • Increased Oxidative Stress: Long-term nitrate administration can lead to the production of reactive oxygen species (ROS), which can inactivate key enzymes involved in the NO signaling pathway.

  • Neurohormonal Counter-regulation: The body may activate compensatory mechanisms, such as the renin-angiotensin-aldosterone system, in response to vasodilation, which can counteract the effects of this compound.

  • Impaired Biotransformation: Changes in the enzymatic pathways responsible for converting this compound to NO can also contribute to tolerance.[2]

Q2: What are the typical signs of this compound tachyphylaxis in an experimental setting?

A2: The primary sign of tachyphylaxis is a reduced hemodynamic response to a previously effective dose of this compound. This can manifest as:

  • A diminished decrease in mean arterial pressure.

  • A reduced relaxation of vascular smooth muscle in in vitro preparations.

  • The need for escalating doses to achieve the same physiological effect.

Q3: How quickly can tachyphylaxis to this compound develop?

A3: While specific data for this compound is not available, tachyphylaxis to other organic nitrates, like nitroglycerin, can develop rapidly, sometimes within hours of continuous infusion.[3] Given this compound's short half-life of approximately 25 minutes, tachyphylaxis could potentially develop quickly with continuous administration.[4]

Troubleshooting Guides

Issue 1: Attenuated Vasodilatory Response to this compound

If you observe a decreasing vasodilatory response to this compound over time, consider the following troubleshooting steps:

  • Implement a "Nitrate-Free" Interval: The most effective strategy to prevent and reverse nitrate tolerance is to introduce a daily washout period where the drug is not administered. For other long-acting nitrates, a 10-12 hour nitrate-free interval has been shown to be effective. The optimal duration for this compound will need to be determined empirically in your model.

  • Investigate Intermittent Dosing Regimens: Instead of continuous administration, switch to an intermittent dosing schedule. The short half-life of this compound may be advantageous in designing such a regimen.[4]

  • Assess for Cross-Tachyphylaxis: If you are using other nitrovasodilators in your experiments, be aware of the potential for cross-tachyphylaxis, where tolerance to one nitrate can reduce the response to another.

Issue 2: Complete Loss of this compound Efficacy

In cases of a complete loss of response, a more thorough investigation is warranted:

  • Confirm Drug Integrity: Ensure the this compound solution is fresh and has been stored correctly according to the manufacturer's instructions.

  • Evaluate the Experimental Model: Changes in the health or responsiveness of the animal or tissue preparation could be contributing to the lack of response.

  • Measure Biomarkers of Tachyphylaxis: If feasible, measure markers of oxidative stress or sulfhydryl group depletion in your experimental samples to confirm the underlying mechanism of tachyphylaxis.

Data Presentation

Table 1: Pharmacokinetic Profile of this compound (ITF 296) in Healthy Volunteers

ParameterIntravenous InfusionOral SolutionOral Immediate-Release Tablet
Half-life (t½) ~25 minutes~25 minutesNot specified
Time to Peak Plasma Concentration (tmax) Not Applicable30 minutes30 minutes
Peak Plasma Concentration (Cmax) Not Applicable0.057 µg/mL0.057 µg/mL
Absolute Bioavailability (F) 100%25%14%
Metabolite ITF 1124ITF 1124ITF 1124

Table 2: General Dosing Strategies for Organic Nitrates to Mitigate Tachyphylaxis (for reference)

DrugDosing Regimen to Reduce Tachyphylaxis
Isosorbide Dinitrate Asymmetric dosing (e.g., 8 am and 2 pm) to create a nitrate-free overnight period.
Nitroglycerin (transdermal) Patch on for 12-14 hours, then off for 10-12 hours.

Experimental Protocols

Protocol 1: Assessment of Tachyphylaxis Development

  • Objective: To determine the onset and magnitude of tachyphylaxis to this compound in a relevant experimental model (e.g., anesthetized rat, isolated aortic rings).

  • Methodology:

    • Establish a baseline dose-response curve to this compound by administering increasing concentrations and measuring the desired physiological parameter (e.g., blood pressure, vessel relaxation).

    • Initiate a continuous infusion or repeated administration of a fixed dose of this compound.

    • At regular time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), repeat the dose-response curve to this compound.

    • A rightward shift in the dose-response curve or a decrease in the maximal effect indicates the development of tachyphylaxis.

  • Data Analysis: Compare the EC50 (effective concentration, 50%) and Emax (maximal effect) values at each time point to the baseline values.

Protocol 2: Evaluation of Intermittent Dosing to Prevent Tachyphylaxis

  • Objective: To assess the efficacy of a "nitrate-free" interval in preventing this compound-induced tachyphylaxis.

  • Methodology:

    • Divide the experimental subjects into two groups: continuous administration and intermittent administration.

    • The continuous group receives a constant infusion of this compound for the duration of the experiment (e.g., 24 hours).

    • The intermittent group receives this compound for a set period (e.g., 12 hours) followed by a washout period with vehicle (e.g., 12 hours).

    • At the end of the treatment period, perform a dose-response curve to this compound in both groups.

  • Data Analysis: Compare the dose-response curves between the two groups. A significantly attenuated response in the continuous group compared to the intermittent group suggests that the washout period was effective in preventing tachyphylaxis.

Visualizations

Sinitrodil_Signaling_Pathway This compound This compound NO Nitric Oxide (NO) This compound->NO Bioactivation (requires SH groups) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to

Caption: this compound Signaling Pathway.

Tachyphylaxis_Mechanisms cluster_this compound Continuous this compound Administration cluster_Mechanisms Mechanisms of Tachyphylaxis This compound This compound SH_Depletion Sulfhydryl (SH) Group Depletion This compound->SH_Depletion Oxidative_Stress Increased Oxidative Stress This compound->Oxidative_Stress Counter_Regulation Neurohormonal Counter-regulation This compound->Counter_Regulation Reduced_Efficacy Reduced this compound Efficacy SH_Depletion->Reduced_Efficacy Oxidative_Stress->Reduced_Efficacy Counter_Regulation->Reduced_Efficacy

Caption: Mechanisms of this compound Tachyphylaxis.

Troubleshooting_Workflow Start Decreased Response to this compound Observed Check_Dosing Is administration continuous? Start->Check_Dosing Implement_Washout Implement a 'nitrate-free' interval and/or intermittent dosing. Check_Dosing->Implement_Washout Yes Assess_Other_Factors Assess for other contributing factors: - Drug integrity - Experimental model health - Cross-tachyphylaxis Check_Dosing->Assess_Other_Factors No Outcome_Resolved Issue Resolved Implement_Washout->Outcome_Resolved Measure_Biomarkers Consider measuring biomarkers: - Oxidative stress markers - Sulfhydryl group levels Assess_Other_Factors->Measure_Biomarkers Outcome_Persists Issue Persists Measure_Biomarkers->Outcome_Persists

Caption: Troubleshooting Workflow for Tachyphylaxis.

References

Technical Support Center: Sinitrodil Experimental Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to mitigate the degradation of Sinitrodil in experimental setups. The following information is curated to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as ITF-296) is a guanylate cyclase stimulant.[1][2] Its primary mechanism of action involves the release of nitric oxide (NO), which then activates soluble guanylate cyclase (sGC) in target cells.[1][2][3] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological responses, including smooth muscle relaxation and vasodilation.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintain the stability of this compound. Based on supplier recommendations and general best practices for organic nitrates, the following conditions should be observed:

FormulationStorage TemperatureDuration
Powder -20°CUp to 3 years
In Solvent (e.g., DMSO) -80°CUp to 1 year

Data compiled from publicly available supplier information.

Q3: How stable is this compound once prepared in an aqueous solution for experiments?

Q4: What are the primary factors that can cause this compound to degrade in an experimental setting?

A4: The main factors contributing to the degradation of this compound and other organic nitrates in experimental setups include:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the nitrate ester group.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Light Exposure: Many nitric oxide donors are sensitive to light, which can induce photodegradation.

  • Oxidative and Reductive Conditions: The presence of strong oxidizing or reducing agents in the experimental medium can potentially affect the stability of the nitrooxy group.

  • Enzymatic Degradation: In cellular assays, metabolic enzymes could potentially contribute to the breakdown of this compound.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected biological activity of this compound in in vitro assays.

This issue often points to the degradation of the compound before or during the experiment.

Possible Cause Troubleshooting Steps
Degradation of Stock Solution - Prepare fresh stock solutions in a suitable organic solvent (e.g., DMSO). - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Store stock solutions at -80°C.
Degradation in Aqueous Experimental Media - Prepare working solutions immediately before each experiment. - Minimize the time this compound spends in aqueous buffer or cell culture medium before being added to the assay. - Consider performing a time-course experiment to determine the window of optimal activity.
pH-Mediated Hydrolysis - Maintain the pH of the experimental buffer within a neutral range (pH 7.2-7.4), as significant deviations can accelerate hydrolysis. - Be aware that the pH of cell culture media can change during incubation due to cellular metabolism.
Photodegradation - Protect this compound-containing solutions from light by using amber vials or wrapping containers in aluminum foil. - Minimize exposure to ambient light during experimental procedures.
Interaction with Media Components - Some components of cell culture media or certain buffers (e.g., those containing primary amines like Tris) can potentially interact with reactive compounds. - If interactions are suspected, consider using a simpler buffer system like phosphate-buffered saline (PBS) for short-term experiments, ensuring pH is maintained.
Problem 2: High variability between experimental replicates.

High variability can be a result of inconsistent this compound concentration due to degradation.

Possible Cause Troubleshooting Steps
Inconsistent Preparation of Working Solutions - Ensure precise and consistent dilution of the stock solution for each replicate. - Use calibrated pipettes and high-purity solvents and reagents.
Differential Degradation Across a Plate - Minimize the time between preparing the working solution and adding it to the assay plate. - If experiments are lengthy, consider the stability of this compound over the entire duration. It may be necessary to refresh the treatment medium for long-term incubations.
Edge Effects in Multi-well Plates - Be mindful of potential temperature and evaporation gradients in multi-well plates, which can affect reaction rates. - Use a plate sealer and ensure uniform incubation conditions.

Experimental Protocols

Protocol 1: General Procedure for Preparation of this compound Working Solutions
  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound in a sterile environment.

    • Dissolve the powder in high-purity, anhydrous DMSO to the desired concentration.

    • Vortex gently until fully dissolved.

    • Aliquot the stock solution into single-use, light-protected vials and store at -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution immediately before use.

    • Perform serial dilutions of the stock solution in your experimental buffer or cell culture medium to achieve the final desired concentrations.

    • Ensure thorough mixing at each dilution step.

    • Use the working solutions immediately after preparation.

Protocol 2: Stability Assessment of this compound in Experimental Medium (using HPLC)

This protocol provides a framework for assessing the stability of this compound under specific experimental conditions.

  • Preparation of this compound Solution:

    • Prepare a solution of this compound in the experimental medium (e.g., cell culture medium, buffer) at the highest concentration you plan to use in your assays.

  • Incubation:

    • Aliquot the solution into several light-protected tubes.

    • Incubate the tubes under the same conditions as your experiment (e.g., 37°C, 5% CO₂).

    • Include a control sample stored at -80°C (time point 0).

  • Sample Collection:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube from the incubator and immediately freeze it at -80°C to halt any further degradation.

  • Sample Analysis:

    • Thaw all samples simultaneously.

    • Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method. The plasma levels of this compound and its metabolite have been determined by HPLC.

    • The mobile phase and column specifications should be optimized for the separation of the parent this compound peak from any potential degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the degradation rate and half-life of this compound under your specific experimental conditions.

Visualizations

Sinitrodil_Mechanism_of_Action This compound This compound NO Nitric Oxide (NO) This compound->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC Response Physiological Response (e.g., Vasodilation) cGMP->Response mediates

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Inconsistent/Low Biological Activity CheckStock Verify Stock Solution (Freshness, Storage) Start->CheckStock CheckWorking Assess Working Solution (Prepare Fresh) CheckStock->CheckWorking Stock OK CheckConditions Evaluate Experimental Conditions (pH, Temp, Light) CheckWorking->CheckConditions Working Soln OK CheckInteraction Consider Media/ Buffer Interactions CheckConditions->CheckInteraction Conditions OK Resolved Issue Resolved CheckInteraction->Resolved No Interactions

Caption: Troubleshooting inconsistent this compound activity.

Experimental_Workflow PrepStock 1. Prepare Stock Solution (DMSO, -80°C) PrepWorking 2. Prepare Working Solution (Aqueous Medium, Fresh) PrepStock->PrepWorking PerformAssay 3. Perform Experiment (Protect from Light) PrepWorking->PerformAssay StabilityTest Parallel: Conduct Stability Test (HPLC Analysis) PrepWorking->StabilityTest inform Analyze 4. Analyze Data PerformAssay->Analyze StabilityTest->Analyze context for

Caption: Recommended experimental workflow for this compound.

References

Managing off-target effects of Sinitrodil in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Sinitrodil in in vivo research. This resource provides troubleshooting guides and frequently asked questions to help researchers manage and mitigate potential off-target effects of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound (also known as ITF 296) is a novel organic nitrate.[1] Its primary mechanism involves the release of nitric oxide (NO), which activates guanylate cyclase in vascular smooth muscle cells.[2][3][4] This leads to an increase in cyclic guanosine monophosphate (cGMP), resulting in vasodilation.[3]

Q2: What are the most common off-target effects observed with this compound and other organic nitrates in vivo?

A2: The most common off-target effects associated with organic nitrates like this compound include severe headaches, dizziness, hypotension (low blood pressure), and reflex tachycardia. At higher doses or with prolonged administration, more serious effects such as methemoglobinemia and the development of tolerance can occur.

Q3: How can I monitor for the onset of hypotension and reflex tachycardia in my animal models?

A3: Continuous monitoring of blood pressure and heart rate is crucial, especially during the initial administration of this compound. This can be achieved through telemetry implants for chronic studies or via arterial catheters for acute experiments. A significant drop in mean arterial pressure followed by a compensatory increase in heart rate is a key indicator of this off-target effect.

Q4: What is methemoglobinemia and how can I detect it?

A4: Methemoglobinemia is a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen. This can be induced by high doses of organic nitrates. It can be detected by observing a bluish or brownish discoloration of the blood and mucous membranes. For quantitative assessment, blood samples can be analyzed using a co-oximeter.

Q5: How does tolerance to this compound develop and how can it be managed in long-term studies?

A5: Tolerance to organic nitrates can develop with continuous, long-term exposure, reducing the therapeutic efficacy of the drug. The mechanisms are thought to involve neurohormonal activation, plasma volume expansion, and oxidative stress. To manage tolerance in experimental settings, it is advisable to incorporate a "drug-free" interval in your dosing schedule. For instance, dosing for 12 hours followed by a 12-hour washout period can help maintain the compound's effectiveness.

Troubleshooting Guides

Issue 1: Unexpectedly high mortality in the high-dose group.
  • Possible Cause: Severe hypotension leading to circulatory collapse.

  • Troubleshooting Steps:

    • Dose-Response Study: If not already performed, conduct a pilot dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.

    • Monitor Vital Signs: Continuously monitor blood pressure and heart rate during and after administration.

    • Reduce Dose or Infusion Rate: If severe hypotension is observed, immediately lower the dose or slow the rate of infusion.

    • Fluid Support: In cases of severe hypotension, intravenous administration of saline may be necessary to restore blood volume.

Issue 2: Animal subjects appear lethargic and show signs of respiratory distress.
  • Possible Cause: Methemoglobinemia.

  • Troubleshooting Steps:

    • Visual Inspection: Check the color of the animal's mucous membranes and blood. A bluish or chocolate-brown color is indicative of methemoglobinemia.

    • Quantify Methemoglobin: Use a co-oximeter to determine the percentage of methemoglobin in the blood. Levels above 10-20% are generally considered toxic in animal models.

    • Administer Antidote: If methemoglobinemia is confirmed and severe, methylene blue can be administered as an antidote. Consult veterinary staff for appropriate dosing and administration.

    • Dose Adjustment: Reduce the dose of this compound in subsequent experiments to avoid reaching toxic levels.

Issue 3: Diminished vasodilatory effect of this compound over time in a chronic study.
  • Possible Cause: Development of pharmacological tolerance.

  • Troubleshooting Steps:

    • Staggered Dosing Regimen: Introduce a daily drug-free interval into your study design. A 10-12 hour period without the drug is often sufficient to prevent or reverse tolerance.

    • Investigate Mechanistic Pathways: Consider co-administration of agents that may mitigate tolerance, such as antioxidants, if your experimental design allows. The oxidative stress hypothesis suggests that inappropriate production of oxygen free radicals may contribute to nitrate tolerance.

    • Washout Period: If tolerance has already developed, a longer washout period of 24-48 hours may be necessary to restore responsiveness.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound (ITF 296) in Healthy Volunteers

ParameterValue
Half-life ~25 minutes
Total Clearance 2.31 +/- 0.46 L/min
Mean Steady-State Distribution Volume 53 +/- 17 liters
Oral Bioavailability (Solution) 25%
Oral Bioavailability (Tablet) 14%
Time to Maximum Concentration (Cmax) 30 minutes (oral)

Table 2: Toxicological Data for Trinitroglycerin (a related organic nitrate) in Animal Models

SpeciesDoseDurationObserved Off-Target Effects
Dog 25-200 mg/kg/day5 daysTransient, dose-related severe methemoglobinemia
Dog 1, 5, or 25 mg/kg/day12 monthsTransient, dose-related mild methemoglobinemia
Rat 363-434 mg/kg/day2 yearsMethemoglobinemia, decreased weight gain, hepatic lesions
Mouse 1022-1058 mg/kg/day2 yearsMethemoglobinemia, decreased weight gain

Experimental Protocols

Protocol 1: Assessment of Methemoglobinemia

  • Blood Collection: Collect a small sample of whole blood (e.g., 0.5 mL) from the animal subject via an appropriate method (e.g., tail vein, saphenous vein, or arterial catheter) into a heparinized tube.

  • Sample Analysis: Immediately analyze the sample using a co-oximeter calibrated for the species being studied. The co-oximeter will provide a direct reading of the percentage of methemoglobin.

  • Data Interpretation: Methemoglobin levels below 5% are generally considered normal. Levels of 10-20% indicate significant exposure and may be associated with clinical signs. Levels above 20% are considered severe and may require intervention.

Protocol 2: Monitoring of Hemodynamic Parameters

  • Animal Preparation: Anesthetize the animal according to your approved institutional protocol. For acute studies, cannulate the femoral or carotid artery with a pressure transducer-tipped catheter. For chronic studies, utilize a surgically implanted telemetry device.

  • Data Acquisition: Connect the catheter or telemetry receiver to a data acquisition system to continuously record blood pressure (systolic, diastolic, and mean arterial) and heart rate.

  • Baseline Measurement: Record a stable baseline for at least 30 minutes prior to the administration of this compound.

  • Drug Administration: Administer this compound via the desired route (e.g., intravenous infusion, oral gavage).

  • Post-Dosing Monitoring: Continue to record hemodynamic parameters for a sufficient duration to capture the peak effect and the return to baseline. This duration should be determined based on the known pharmacokinetics of this compound (half-life of ~25 minutes).

Visualizations

Sinitrodil_Mechanism_of_Action cluster_cell Vascular Smooth Muscle Cell This compound This compound no Nitric Oxide (NO) This compound->no Metabolism sgc_inactive sGC (inactive) no->sgc_inactive sgc_active sGC (active) sgc_inactive->sgc_active Activation gtp GTP cgmp cGMP gtp->cgmp sGC active relaxation Vasodilation cgmp->relaxation

Caption: this compound's mechanism of action leading to vasodilation.

Troubleshooting_Workflow start Adverse Event Observed (e.g., Lethargy, Discoloration) check_vitals Monitor Hemodynamics (BP, HR) start->check_vitals check_blood Inspect Blood/Mucous Membrane Color start->check_blood hypotension Severe Hypotension? check_vitals->hypotension methemoglobinemia Bluish/Brown Color? check_blood->methemoglobinemia reduce_dose Reduce this compound Dose or Infusion Rate hypotension->reduce_dose Yes end Continue Monitoring hypotension->end No quantify_met Quantify Methemoglobin (Co-oximeter) methemoglobinemia->quantify_met Yes methemoglobinemia->end No fluid_support Provide IV Fluid Support reduce_dose->fluid_support fluid_support->end administer_antidote Administer Methylene Blue quantify_met->administer_antidote If Severe administer_antidote->end

Caption: Troubleshooting workflow for adverse events.

Logical_Relationship_Tolerance cluster_cause Causes of Tolerance cluster_effect Effect cluster_mitigation Mitigation Strategies continuous_dosing Continuous High-Dose This compound Administration oxidative_stress Oxidative Stress continuous_dosing->oxidative_stress neurohormonal_activation Neurohormonal Activation continuous_dosing->neurohormonal_activation tolerance Pharmacological Tolerance (Reduced Efficacy) oxidative_stress->tolerance neurohormonal_activation->tolerance intermittent_dosing Intermittent Dosing (Drug-Free Interval) intermittent_dosing->tolerance Prevents antioxidants Co-administration of Antioxidants antioxidants->tolerance May Prevent

References

Technical Support Center: Sinitrodil and Nitrate Tolerance in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Sinitrodil in animal studies. This resource provides guidance on a critical aspect of research with organic nitrates: the development of nitrate tolerance. Here you will find troubleshooting advice and frequently asked questions to help you design and execute your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is nitrate tolerance and why is it a concern in my animal studies with this compound?

A1: Nitrate tolerance is a phenomenon where the physiological response to a nitrate vasodilator, such as this compound, diminishes with continuous or repeated administration.[1][2] This is a critical consideration in animal studies as it can lead to a loss of the desired hemodynamic effects, potentially confounding experimental results and leading to misinterpretation of the compound's efficacy.[1] Tolerance can develop rapidly, sometimes within 24 hours of continuous exposure.[3]

Q2: What are the primary mechanisms underlying nitrate tolerance?

A2: The development of nitrate tolerance is multifactorial and primarily attributed to:

  • Increased Oxidative Stress: Continuous nitrate administration can lead to an overproduction of reactive oxygen species (ROS), such as superoxide anions.[4] These ROS can scavenge nitric oxide (NO), the active mediator of vasodilation, thereby reducing its bioavailability.

  • Impaired Biotransformation: Many organic nitrates, like nitroglycerin, require enzymatic conversion to release NO. A key enzyme in this process is mitochondrial aldehyde dehydrogenase (ALDH2). Prolonged nitrate exposure can inactivate ALDH2, leading to decreased NO production and diminished vasodilation.

  • Neurohormonal Counter-Regulation: The body may activate compensatory vasoconstrictor systems, such as the renin-angiotensin system, in response to nitrate-induced vasodilation. This can counteract the therapeutic effect of the nitrate.

  • Sulfhydryl Group Depletion: The enzymatic conversion of nitrates to NO is dependent on the availability of sulfhydryl (-SH) groups. Continuous nitrate administration can deplete these essential cofactors, impairing NO production.

Q3: Is this compound expected to cause nitrate tolerance?

Q4: How can I prevent or mitigate the development of nitrate tolerance in my animal studies with this compound?

A4: Several strategies can be employed to avoid or reduce nitrate tolerance:

  • Intermittent Dosing (Nitrate-Free Interval): This is the most effective and widely accepted method. By providing a daily "washout" period of 10-12 hours where the animal is not exposed to the drug, the cellular mechanisms can recover, and tolerance can be prevented or reversed.

  • Co-administration with Antioxidants: Since oxidative stress is a key driver of tolerance, co-treatment with antioxidants may be beneficial. Agents like hydralazine have been shown to prevent nitroglycerin tolerance by inhibiting superoxide production.

  • ALDH2 Activators: In preclinical models, activators of ALDH2, such as Alda-1, have been shown to prevent the development of nitroglycerin-induced tolerance and associated cardiac dysfunction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Diminished hemodynamic response to this compound over time (e.g., reduced effect on blood pressure or vasodilation). Development of nitrate tolerance.1. Implement a nitrate-free interval: Switch to an intermittent dosing schedule (e.g., dose for 12 hours, followed by a 12-hour washout period). 2. Assess for tolerance: Conduct a dose-response curve to a challenge dose of this compound at the beginning and end of the treatment period to quantify the extent of tolerance. 3. Consider co-therapies: In a separate experimental group, co-administer an antioxidant like hydralazine to see if it preserves the response to this compound.
Inconsistent or variable results between animals in the same treatment group. Individual differences in the rate of tolerance development.1. Standardize procedures: Ensure consistent timing of drug administration and measurements across all animals. 2. Increase sample size: A larger number of animals per group can help to account for biological variability. 3. Monitor biomarkers of tolerance: Measure markers of oxidative stress (e.g., superoxide levels, 3-nitrotyrosine) or ALDH2 activity in tissue samples to correlate with the hemodynamic response.
Unexpected rebound effects (e.g., increased blood pressure) during the nitrate-free interval. A known phenomenon with intermittent nitrate therapy, potentially due to neurohormonal overcompensation.1. Monitor closely: Carefully monitor hemodynamic parameters during the washout period. 2. Adjust the interval: If rebound is severe, a shorter nitrate-free interval may be necessary, though this could increase the risk of tolerance. 3. Consider alternative anti-hypertensive agents: If the primary goal is blood pressure control, a different class of drug may be needed to manage the rebound effect.

Experimental Protocols

Protocol 1: Induction of Nitrate Tolerance with Continuous this compound Infusion in Rats

Objective: To establish an animal model of nitrate tolerance using continuous infusion of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound (ITF-296)

  • Vehicle (e.g., saline, DMSO solution)

  • Osmotic minipumps

  • Surgical instruments for implantation of minipumps

  • Blood pressure monitoring equipment (e.g., tail-cuff plethysmography or telemetry)

Methodology:

  • Acclimatization: Acclimate rats to the housing facility and handling for at least one week.

  • Baseline Measurements: Record baseline systolic blood pressure (SBP) and heart rate (HR) for 3 consecutive days.

  • Group Allocation: Randomly assign rats to two groups:

    • Control Group: Implanted with osmotic minipumps filled with vehicle.

    • This compound Group: Implanted with osmotic minipumps filled with this compound solution, calculated to deliver a continuous dose (e.g., starting with a dose comparable to effective nitroglycerin doses used in tolerance studies, such as 10 µ g/min , and adjusting as necessary).

  • Surgical Implantation: Under appropriate anesthesia, surgically implant the osmotic minipumps subcutaneously in the dorsal region.

  • Hemodynamic Monitoring: Measure SBP and HR daily for the duration of the infusion (e.g., 3-7 days).

  • Tolerance Assessment: On the final day of infusion, assess the hemodynamic response to an acute intravenous bolus of this compound in both groups. A significantly blunted response in the this compound group compared to the control group indicates the development of tolerance.

  • Tissue Collection: At the end of the study, euthanize the animals and collect tissues (e.g., aorta, heart) for biochemical analysis (e.g., measurement of oxidative stress markers, ALDH2 activity).

Protocol 2: Prevention of this compound-Induced Nitrate Tolerance with Intermittent Dosing

Objective: To investigate whether an intermittent dosing regimen can prevent the development of tolerance to this compound.

Methodology:

  • Follow steps 1 and 2 from Protocol 1.

  • Group Allocation: Randomly assign rats to three groups:

    • Control Group: Receive vehicle injections.

    • Continuous this compound Group: Receive continuous this compound administration (e.g., via osmotic minipump or frequent injections).

    • Intermittent this compound Group: Receive this compound administration for a set period each day (e.g., subcutaneous injections twice daily, 6 hours apart, to create a nitrate-free interval).

  • Drug Administration: Administer this compound or vehicle for the planned study duration (e.g., 7 days).

  • Hemodynamic Monitoring and Tolerance Assessment: Follow steps 5 and 6 from Protocol 1.

  • Data Analysis: Compare the hemodynamic responses to the acute this compound challenge between the three groups. A preserved response in the intermittent group compared to the blunted response in the continuous group would indicate prevention of tolerance.

Quantitative Data Summary

The following tables summarize typical quantitative data from animal studies investigating nitrate tolerance with nitroglycerin (GTN), which can be used as a reference for designing and interpreting studies with this compound.

Table 1: Hemodynamic Effects of Continuous Nitroglycerin Infusion in Rats with Congestive Heart Failure (CHF)

Treatment GroupDuration of InfusionChange in Left Ventricular End-Diastolic Pressure (LVEDP)
GTN (10 µ g/min )Initial-40% to -50%
GTN (10 µ g/min )8 hoursReturn to baseline
GTN + Hydralazine (2 x 0.1 mg)10 hours-45%

Table 2: Effect of Hydralazine on Nitroglycerin-Induced Changes in Rabbit Aorta

Treatment GroupMaximum Relaxation to GTNVascular Superoxide Production
Untreated92 ± 1%Baseline
GTN (1.5 µg/kg/min x 3 days)64 ± 3%> 2-fold increase
GTN + Hydralazine (10 mg/kg/day)No significant inhibitionNormalized

Signaling Pathways and Experimental Workflows

Nitrate_Tolerance_Pathway cluster_continuous Continuous this compound Administration cluster_mechanisms Mechanisms of Tolerance cluster_effects Functional Outcomes This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS leads to ALDH2 Inhibition of Mitochondrial ALDH2 This compound->ALDH2 leads to Neuro Neurohormonal Activation This compound->Neuro leads to NO_bio Decreased NO Bioavailability ROS->NO_bio ALDH2->NO_bio Tolerance Nitrate Tolerance (Reduced Vasodilation) Neuro->Tolerance NO_bio->Tolerance

Caption: Key signaling pathways involved in the development of nitrate tolerance.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase Acclimatization Animal Acclimatization & Baseline Measurements Grouping Random Group Allocation (Control, Continuous, Intermittent) Acclimatization->Grouping Administration This compound/Vehicle Administration (e.g., 7 days) Grouping->Administration Monitoring Daily Hemodynamic Monitoring Administration->Monitoring Challenge Acute this compound Challenge Monitoring->Challenge Analysis Hemodynamic & Biochemical Analysis Challenge->Analysis Conclusion Conclusion on Tolerance Development Analysis->Conclusion

Caption: A typical experimental workflow for studying nitrate tolerance in animal models.

References

Navigating Sinitrodil Experiments: A Technical Support Guide for Reproducible Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with Sinitrodil, a novel organic nitrate and guanylate cyclase stimulant. To enhance the reproducibility of your experiments, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols. By addressing common challenges and providing clear, structured data, we aim to empower you to achieve consistent and reliable outcomes in your research and development endeavors.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound (also known as ITF-296) is a nitric oxide (NO) donor that functions as a guanylate cyclase stimulant.[1] Its primary mechanism involves the intracellular release of NO, which then activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates downstream signaling cascades, leading to smooth muscle relaxation and vasodilation.[2][3][4]

2. How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound are critical for maintaining its activity. This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to keep the solid compound at -20°C or -80°C.

  • Stock Solution Preparation: Prepare a high-concentration stock solution in DMSO. Sonication may be required to ensure complete dissolution.

  • Storage of Stock Solutions: For cell-based assays, it is advisable to prepare fresh solutions for each experiment. If short-term storage is necessary, solutions can be kept at 4°C for up to one week, though efficacy may decrease over time. For animal experiments, if DMSO is used as the solvent, ensure the final concentration in the administered dose is well-tolerated by the animals (typically below 10% for normal mice).

3. I am observing inconsistent results in my cell culture experiments. What could be the cause?

Inconsistent results with NO donors like this compound in cell culture can stem from several factors:

  • Variable NO concentration: The actual concentration of NO experienced by the cells can vary significantly due to reactions with components in the cell culture media, such as proteins and thiols. The pH of the media can also affect the rate of NO release.

  • Cellular tolerance: Prolonged exposure to organic nitrates can lead to the development of cellular tolerance, reducing the responsiveness of cells to the compound. This can be due to desensitization of the sGC enzyme.

  • Redox state of sGC: The activity of soluble guanylate cyclase is dependent on its redox state. Oxidative stress can lead to the oxidation of the heme group in sGC, rendering it less sensitive to NO.

4. How can I measure the concentration of this compound and its metabolites in biological samples?

Troubleshooting Guides

Problem 1: Low or No Vasodilation Effect Observed in Ex Vivo Tissue Bath Experiments
Potential Cause Troubleshooting Step
Degraded this compound Prepare a fresh stock solution of this compound. Ensure proper storage of the solid compound and solutions.
Tissue Desensitization (Tolerance) If tissues have been pre-treated or exposed to other nitrates, allow for a sufficient washout period. Consider using a nitrate-free control group.
Suboptimal Buffer Conditions Check the pH and composition of the physiological salt solution. Ensure it is freshly prepared and properly aerated.
Oxidized Soluble Guanylate Cyclase (sGC) Include a reducing agent, such as dithiothreitol (DTT), in the experimental buffer to maintain sGC in its reduced, active state.
Endothelial Dysfunction in Tissue Preparation If studying endothelium-dependent vasodilation, ensure careful handling of the tissue to preserve the endothelium. Verify endothelial integrity with an acetylcholine challenge.
Problem 2: High Variability in cGMP Levels in Cell-Based Assays
Potential Cause Troubleshooting Step
Inconsistent NO Release Standardize the timing of this compound addition and incubation periods precisely. The presence of serum in the media can also affect NO availability; consider serum-free conditions for the duration of the experiment.
Cell Passage Number and Density Use cells within a consistent and low passage number range. Ensure that cells are seeded at a uniform density across all wells, as confluency can affect cellular responses.
Phosphodiesterase (PDE) Activity High PDE activity can rapidly degrade cGMP. Consider including a broad-spectrum PDE inhibitor, such as IBMX, to prevent cGMP breakdown and amplify the signal.
Assay Interference Components of the cell lysis buffer or the cGMP assay kit may interfere with the measurement. Run appropriate controls, including a buffer-only control and a known cGMP standard curve.

Experimental Protocols

Protocol 1: this compound-Induced Vasodilation in Isolated Aortic Rings

Objective: To assess the vasodilatory effect of this compound on pre-constricted isolated aortic rings.

Methodology:

  • Tissue Preparation: Euthanize a rat via an approved method and carefully excise the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit (K-H) buffer.

  • Ring Mounting: Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings. Mount the rings in a tissue organ bath containing K-H buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

  • Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Check the viability of the rings by inducing contraction with phenylephrine (1 µM) followed by relaxation with acetylcholine (10 µM) to confirm endothelial integrity.

  • Pre-contraction: Wash the rings and allow them to return to baseline tension. Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • This compound Application: Once a stable plateau of contraction is reached, add this compound cumulatively to the bath to obtain a concentration-response curve (e.g., 1 nM to 100 µM).

  • Data Analysis: Record the changes in tension and express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

Protocol 2: Measurement of cGMP Production in Cultured Vascular Smooth Muscle Cells (VSMCs)

Objective: To quantify the effect of this compound on intracellular cGMP levels in VSMCs.

Methodology:

  • Cell Culture: Culture rat aortic VSMCs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics until 80-90% confluent.

  • Serum Starvation: Prior to the experiment, serum-starve the cells for 24 hours to reduce basal signaling activity.

  • PDE Inhibition: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cGMP degradation.

  • This compound Stimulation: Treat the cells with varying concentrations of this compound (e.g., 100 nM to 1 mM) for a defined period (e.g., 15 minutes).

  • Cell Lysis: Aspirate the medium and lyse the cells with 0.1 M HCl.

  • cGMP Quantification: Centrifuge the cell lysates to pellet debris. Measure the cGMP concentration in the supernatant using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

  • Data Normalization: Normalize the cGMP concentration to the total protein content of each sample, determined using a protein assay (e.g., BCA assay).

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers

ParameterIntravenous InfusionOral SolutionOral Tablet
Cmax -0.057 µg/mL0.057 µg/mL
tmax -30 min30 min
Half-life (t½) ~25 min~25 min~25 min
Absolute Bioavailability (F) 100%25%14%
Mean Steady-State Distribution Volume 53 ± 17 liters--
Total Clearance 2.31 ± 0.46 L/min--

Data summarized from a study in healthy volunteers.

Visualizations

Sinitrodil_Signaling_Pathway This compound This compound NO Nitric Oxide (NO) This compound->NO Intracellular Release sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Binds to Heme Group sGC_active sGC - Active sGC_inactive->sGC_active Conformational Change GTP GTP cGMP cGMP GTP->cGMP sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation (Smooth Muscle Relaxation) PKG->Vasodilation Phosphorylation Cascade

Caption: this compound's mechanism of action via the NO-sGC-cGMP pathway.

Caption: A logical workflow for troubleshooting this compound experiments.

References

Validation & Comparative

Sinitrodil vs. Sodium Nitroprusside: A Mechanistic Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals, offering an objective comparison of the vasodilatory mechanisms and performance of Sinitrodil and sodium nitroprusside, supported by available experimental data.

This guide delves into the mechanistic nuances of two potent vasodilators, this compound and sodium nitroprusside. While both compounds ultimately exert their effects through the nitric oxide (NO) signaling pathway, their distinct chemical properties and activation mechanisms may lead to differences in their pharmacological profiles. This comparison aims to provide a clear, data-driven overview to inform preclinical and clinical research.

At a Glance: Key Performance Characteristics

ParameterThis compound (ITF-296)Sodium Nitroprusside (SNP)
Mechanism of Action Pro-drug; mononitrate ester that releases nitric oxide (NO).[1]Direct NO donor; spontaneously releases NO.
Primary Signaling Pathway NO-sGC-cGMPNO-sGC-cGMP[2]
Vasodilatory Potency (pD2/pEC50) pD2: 7.07 (Rabbit Aorta)[1]pEC50: 6.52 (Human Umbilical Artery), EC50: -6.71 ± 0.38 log M (Human Radial Artery)[3]
Vessel Selectivity Selective for large arterial vessels.Affects both arterioles and venules.[4]
Metabolism & Byproducts Metabolized to release NO.Releases NO and five cyanide ions.
Potential for Toxicity Not extensively reported in available literature.Cyanide toxicity at high doses or with prolonged use.

Note: The provided potency values are from different studies using different tissues and methodologies, and therefore should not be considered a direct head-to-head comparison.

Delving into the Mechanisms: A Tale of Two NO Donors

Both this compound and sodium nitroprusside are classified as nitrovasodilators, a class of drugs that cause vasodilation by increasing the intracellular concentration of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells. The key to this action is the release of nitric oxide (NO), a potent signaling molecule.

Sodium Nitroprusside (SNP): The Direct Approach

Sodium nitroprusside is a prodrug that spontaneously breaks down in the circulation to release nitric oxide. This process does not require enzymatic action. Once released, NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding activates sGC, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

The subsequent increase in intracellular cGMP levels activates protein kinase G (PKG), which phosphorylates several downstream targets. This cascade of events leads to a decrease in intracellular calcium concentrations and dephosphorylation of the myosin light chain, ultimately resulting in smooth muscle relaxation and vasodilation.

SNP Sodium Nitroprusside NO Nitric Oxide (NO) SNP->NO Spontaneous Release sGC_inactive Soluble Guanylate Cyclase (Inactive) NO->sGC_inactive Binds to Heme sGC_active Soluble Guanylate Cyclase (Active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease Decrease in intracellular Ca2+ PKG->Ca_decrease Phosphorylation Cascade Relaxation Vasodilation Ca_decrease->Relaxation

Figure 1. Signaling pathway of Sodium Nitroprusside.

This compound (ITF-296): A Novel Nitrate Ester

This compound, a newer mononitrate ester, also functions as a nitric oxide donor. Unlike the spontaneous decomposition of sodium nitroprusside, organic nitrates like this compound are thought to require enzymatic bioactivation to release NO, although the precise enzymes involved are not fully elucidated. The released NO then follows the same canonical pathway as that of sodium nitroprusside, activating sGC and increasing cGMP levels to induce vasodilation.

A distinguishing feature of this compound is its reported selectivity for large arterial vessels. This selectivity may offer a different hemodynamic profile compared to the more generalized vasodilation seen with sodium nitroprusside.

This compound This compound Enzymatic_Activation Enzymatic Bioactivation This compound->Enzymatic_Activation NO Nitric Oxide (NO) Enzymatic_Activation->NO Releases sGC_inactive Soluble Guanylate Cyclase (Inactive) NO->sGC_inactive Binds to Heme sGC_active Soluble Guanylate Cyclase (Active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease Decrease in intracellular Ca2+ PKG->Ca_decrease Phosphorylation Cascade Relaxation Vasodilation Ca_decrease->Relaxation

Figure 2. Signaling pathway of this compound.

Experimental Protocols: A Closer Look at the Methodology

The vasodilatory properties of compounds like this compound and sodium nitroprusside are often evaluated using in vitro isolated tissue bath experiments. A common and well-established method is the isolated aortic ring assay.

Isolated Aortic Ring Assay Protocol

This protocol provides a general framework for assessing the vasorelaxant effects of pharmacological agents on isolated arterial tissue.

  • Tissue Preparation:

    • A male Wistar rat (250-300g) is euthanized by CO2 asphyxiation.

    • The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7).

    • The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 3-4 mm in length.

    • For endothelium-denuded preparations, the intimal surface of the ring is gently rubbed with a small wooden stick.

  • Experimental Setup:

    • Each aortic ring is suspended between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

    • One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

    • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.

  • Experimental Procedure:

    • After equilibration, the rings are contracted with a submaximal concentration of a vasoconstrictor, typically phenylephrine (1 µM) or norepinephrine.

    • Once a stable contraction plateau is reached, cumulative concentration-response curves are generated by adding the vasodilator (this compound or sodium nitroprusside) in increasing concentrations to the organ bath.

    • The relaxation response is measured as the percentage decrease from the pre-contracted tone.

    • The potency of the vasodilator is typically expressed as the pD2 (-log EC50), where EC50 is the molar concentration of the agonist that produces 50% of the maximal response.

Start Euthanize Rat & Excise Thoracic Aorta Prep Clean & Cut into 3-4 mm Rings Start->Prep Mount Mount Rings in Organ Bath Prep->Mount Equilibrate Equilibrate under Resting Tension Mount->Equilibrate Contract Induce Contraction (e.g., Phenylephrine) Equilibrate->Contract Add_Vaso Add Vasodilator (Cumulative Doses) Contract->Add_Vaso Record Record Relaxation Response Add_Vaso->Record Analyze Analyze Data (pD2/EC50) Record->Analyze

Figure 3. Workflow for isolated aortic ring assay.

Conclusion

Both this compound and sodium nitroprusside are effective vasodilators that operate through the canonical NO-sGC-cGMP pathway. The primary mechanistic distinction lies in their method of NO release, with sodium nitroprusside acting as a spontaneous donor and this compound requiring bioactivation. This difference, along with this compound's selectivity for larger arteries, may translate to distinct clinical profiles.

Direct comparative studies are needed to definitively establish the relative potency and efficacy of these two compounds. However, the available data suggest that both are potent activators of the same fundamental vasodilatory cascade. Future research should focus on head-to-head comparisons under identical experimental conditions to provide a clearer picture of their relative therapeutic potential.

References

Validating the Arterial Selectivity of Sinitrodil In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sinitrodil's arterial selectivity with other vasodilators, supported by available data and detailed experimental methodologies. This compound is a novel organic nitrate reported to exhibit a higher degree of selectivity for arterial vessels compared to traditional nitrates, which often produce significant venodilation. This arterial selectivity could offer therapeutic advantages by minimizing venous pooling and reflex tachycardia.

Comparative Analysis of Vasodilator Selectivity

While direct in vivo comparative studies quantifying the arterial versus venous effects of this compound against other vasodilators are not extensively available in the public domain, the existing literature consistently describes this compound as an arterial-selective agent. In contrast, traditional nitrates like nitroglycerin and isosorbide dinitrate, along with sodium nitroprusside, demonstrate more balanced or venous-dominant effects.

Table 1: In Vivo Hemodynamic Effects of this compound and Comparator Vasodilators

ParameterThis compound (Qualitative Description)Sodium Nitroprusside (Quantitative Data)Nitroglycerin (Quantitative Data)Isosorbide Dinitrate (Quantitative Data)
Arterial Dilation PronouncedSignificant reduction in systemic vascular resistance.Moderate reduction in systemic vascular resistance.Moderate reduction in mean arterial pressure.[1]
Venous Dilation MinimalSignificant increase in venous capacitance.Pronounced increase in venous capacitance.Significant reduction in left ventricular end-diastolic volume.[2]
Primary Site of Action Large ArteriesArteries and VeinsVeins > ArteriesVeins > Arteries

Experimental Protocols for Assessing Arterial Selectivity in Vivo

Validating the arterial selectivity of a vasodilator in vivo requires precise measurement of its effects on both arterial and venous vascular beds. Below are key experimental protocols that can be employed.

Measurement of Arterial Compliance and Resistance

This protocol aims to quantify the dilatory effect on the arterial system.

Methodology:

  • Animal Model: Anesthetized canine or swine models are commonly used.

  • Instrumentation:

    • Implantation of a high-fidelity pressure catheter into the femoral or carotid artery to measure blood pressure.

    • Placement of an ultrasonic flow probe around the artery to measure blood flow.

    • (Optional) Intravascular ultrasound (IVUS) for direct visualization and measurement of arterial diameter.

  • Procedure:

    • Record baseline hemodynamic parameters (blood pressure, heart rate, arterial blood flow).

    • Administer the vasodilator (e.g., this compound, sodium nitroprusside, nitroglycerin) via intravenous infusion at escalating doses.

    • Continuously record hemodynamic parameters during and after drug administration.

  • Data Analysis:

    • Calculate systemic vascular resistance (SVR) using the formula: SVR = (Mean Arterial Pressure - Central Venous Pressure) / Cardiac Output.

    • Arterial compliance can be determined from the pressure and diameter/flow waveforms. A significant decrease in SVR with minimal changes in venous parameters indicates arterial selectivity.

Measurement of Venous Capacitance and Compliance

This protocol is designed to assess the effect of the vasodilator on the venous system.

Methodology:

  • Animal Model: As described above.

  • Instrumentation:

    • Placement of a pressure catheter in a central vein (e.g., vena cava) and a peripheral vein.

    • Use of plethysmography (e.g., forearm or limb plethysmography) to measure changes in limb volume, which reflects changes in venous capacitance.

  • Procedure:

    • Record baseline venous pressure and limb volume.

    • Administer the vasodilator as described in the arterial protocol.

    • Continuously measure venous pressure and limb volume.

  • Data Analysis:

    • An increase in limb volume at a given venous pressure indicates an increase in venous capacitance (venodilation).

    • Comparing the magnitude of the change in venous capacitance to the change in arterial resistance provides a quantitative measure of arteriovenous selectivity.

Signaling Pathways and Experimental Workflow

The vasorelaxant effects of this compound and other nitrates are primarily mediated through the nitric oxide (NO) signaling pathway.

cluster_drug Drug Administration cluster_cell Vascular Smooth Muscle Cell This compound This compound / Other Nitrates NO Nitric Oxide (NO) This compound->NO Metabolized to sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca Decreased Intracellular Ca2+ PKG->Ca Leads to Relaxation Vasodilation Ca->Relaxation NO->sGC Activates

Caption: Nitric Oxide Signaling Pathway for Vasodilation.

The experimental workflow for comparing vasodilator selectivity involves a series of in vivo measurements to dissect the arterial and venous effects.

cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis Animal Anesthetized Animal Model Instrumentation Hemodynamic Monitoring (Arterial & Venous Catheters, Flow Probes) Animal->Instrumentation Baseline Record Baseline Data Instrumentation->Baseline Drug_Admin Administer Vasodilator (this compound vs. Comparators) Baseline->Drug_Admin Data_Collection Continuous Data Recording Drug_Admin->Data_Collection Arterial Arterial Effects (SVR, Compliance) Data_Collection->Arterial Venous Venous Effects (Capacitance, Compliance) Data_Collection->Venous Comparison Comparative Analysis of Selectivity Arterial->Comparison Venous->Comparison

Caption: In Vivo Experimental Workflow for Vasodilator Comparison.

Conclusion

The available evidence strongly suggests that this compound possesses a favorable pharmacological profile with selective arterial vasodilator activity. This contrasts with the more balanced or veno-dominant effects of traditional nitrates like nitroglycerin and isosorbide dinitrate, and the potent mixed arterial and venous effects of sodium nitroprusside. Further head-to-head in vivo studies with quantitative measurements of arterial and venous compliance and capacitance are warranted to fully elucidate the comparative selectivity of this compound and solidify its potential therapeutic advantages. The experimental protocols outlined in this guide provide a framework for conducting such validation studies.

References

Sinitrodil Demonstrates Sustained Efficacy in Preclinical Models Resistant to Classic Nitrates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Milan, Italy – November 27, 2025 – New comparative analyses of preclinical data indicate that Sinitrodil (ITF 296), a novel organic nitrate, maintains its therapeutic efficacy in experimental models characterized by resistance to classic nitrate therapies, such as nitroglycerin (GTN) and isosorbide dinitrate (ISDN). These findings suggest that this compound may offer a significant clinical advantage in contexts where nitrate tolerance is a limiting factor for treatment.

Classic organic nitrates are well-established vasodilators used in the management of ischemic heart disease. Their therapeutic effect is mediated by the release of nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation. However, continuous or frequent administration of these agents often leads to the development of tolerance, a phenomenon marked by a significant attenuation of their hemodynamic and anti-ischemic effects. The primary mechanisms underlying nitrate tolerance include depletion of sulfhydryl (-SH) groups, neurohormonal counter-regulation, and increased oxidative stress.

This compound, like classic nitrates, exerts its vasodilator effect through the NO-cGMP pathway. However, preclinical evidence suggests that it possesses a distinct pharmacological profile that may circumvent the common mechanisms of nitrate tolerance.

Comparative Efficacy in a Nitrate-Tolerant Model

A key preclinical study investigated the anti-ischemic effects of this compound, nitroglycerin, and isosorbide dinitrate in an anesthetized rat model where myocardial ischemia was induced by methacholine. In this model, a continuous intravenous infusion was administered to simulate conditions that typically lead to nitrate tolerance.

The results demonstrated a clear divergence in the sustained efficacy between this compound and the classic nitrates. While the protective anti-ischemic effects of nitroglycerin and isosorbide dinitrate were significantly diminished or completely abolished by the end of a two-hour infusion period, this compound's anti-ischemic action was well-maintained. This suggests a reduced propensity for this compound to induce tolerance under conditions of continuous exposure.

DrugDose (i.v. infusion)Anti-Ischemic Effect After 2-Hour Infusion
This compound (ITF 296) 1 and 10 µg/kg/minMaintained
Nitroglycerin (GTN) Not specified in abstractAttenuated or Abolished
Isosorbide Dinitrate (ISDN) Not specified in abstractAttenuated or Abolished

Table 1: Sustained Anti-Ischemic Effects of Nitrates During Continuous Infusion in a Rat Model of Myocardial Ischemia.

Experimental Protocols

Model of Methacholine-Induced Myocardial Ischemia in Anesthetized Rats

The primary in vivo model cited involved the following key steps:

  • Animal Model: Male rats were utilized for the study.

  • Anesthesia: The specific anesthetic regimen was not detailed in the available abstract but would typically involve agents that maintain stable hemodynamics.

  • Induction of Ischemia: Myocardial ischemia was induced by the administration of methacholine, a muscarinic agonist that can cause coronary artery spasm and reduce myocardial blood flow, leading to ST-segment elevation on an electrocardiogram (ECG).

  • Drug Administration: this compound, nitroglycerin, or isosorbide dinitrate were administered as intravenous boluses to determine their initial protective effects and as a continuous 2-hour intravenous infusion to assess the development of tolerance.

  • Efficacy Measurement: The primary endpoint for anti-ischemic efficacy was the prevention of methacholine-induced ST-segment elevation.

Signaling Pathways and Experimental Workflow

The vasodilatory action of both classic nitrates and this compound is initiated by the release of nitric oxide and the subsequent activation of the cGMP signaling cascade. The development of tolerance to classic nitrates is a multifactorial process that impairs this pathway.

G cluster_0 Classic Nitrates (e.g., Nitroglycerin) cluster_1 Mechanisms of Tolerance GTN Nitroglycerin Mito_ALDH2 Mitochondrial Aldehyde Dehydrogenase 2 (ALDH2) GTN->Mito_ALDH2 Bioactivation SH_Groups Sulfhydryl (-SH) Groups GTN->SH_Groups Depletes ROS Reactive Oxygen Species (ROS) GTN->ROS Increases Counter_Reg Neurohormonal Counter-regulation GTN->Counter_Reg Activates NO_Classic Nitric Oxide (NO) Mito_ALDH2->NO_Classic Requires -SH Groups SH_Groups->Mito_ALDH2 Tolerance Tolerance Development sGC_Classic Soluble Guanylate Cyclase (sGC) NO_Classic->sGC_Classic Activation cGMP_Classic cGMP sGC_Classic->cGMP_Classic Converts GTP_Classic GTP GTP_Classic->sGC_Classic Relax_Classic Vasodilation cGMP_Classic->Relax_Classic Leads to ROS->sGC_Classic Inactivates Counter_Reg->Relax_Classic Opposes G cluster_0 This compound This compound This compound Bioactivation Bioactivation Pathway This compound->Bioactivation NO_Sini Nitric Oxide (NO) Bioactivation->NO_Sini Bypass Potential Bypass of Tolerance Mechanisms Bioactivation->Bypass sGC_Sini Soluble Guanylate Cyclase (sGC) NO_Sini->sGC_Sini Activation cGMP_Sini cGMP sGC_Sini->cGMP_Sini Converts GTP_Sini GTP GTP_Sini->sGC_Sini Relax_Sini Sustained Vasodilation cGMP_Sini->Relax_Sini Leads to G cluster_workflow Experimental Workflow for Nitrate Tolerance Assessment Animal_Prep Anesthetize Rat and Prepare for ECG and Hemodynamic Monitoring Baseline Record Baseline ECG and Hemodynamics Animal_Prep->Baseline Induce_Ischemia_Pre Administer Methacholine (Induce Ischemia) Baseline->Induce_Ischemia_Pre Bolus_Admin Administer Bolus Dose of Nitrate (this compound, GTN, or ISDN) Induce_Ischemia_Pre->Bolus_Admin Observe_Protection Observe Protective Effect (Prevention of ST Elevation) Bolus_Admin->Observe_Protection Infusion Start 2-Hour Continuous Intravenous Infusion of Nitrate Observe_Protection->Infusion Induce_Ischemia_Post Re-administer Methacholine (Challenge for Tolerance) Infusion->Induce_Ischemia_Post Assess_Tolerance Measure ST Segment Deviation to Assess Maintained Efficacy vs. Tolerance Induce_Ischemia_Post->Assess_Tolerance

A Comparative Hemodynamic Profile of Sinitrodil in Relation to Classic Nitrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study comparison of the hemodynamic profile of Sinitrodil (also known as ITF-296), a novel organic nitrate, with established nitrates such as nitroglycerin and isosorbide dinitrate. The information presented is collated from preclinical and clinical studies to offer an objective overview of this compound's performance, supported by experimental data.

Executive Summary

This compound distinguishes itself from classic nitrates by demonstrating a more selective and prolonged vasodilation of large epicardial coronary arteries with a reduced impact on systemic hemodynamics over a broad dose range.[1] In conscious dog models, this compound induced a dose-dependent increase in the diameter of large coronary arteries without significantly affecting coronary blood flow, coronary vascular resistance, blood pressure, or heart rate at lower to moderate doses.[1] This contrasts with nitroglycerin, which exhibited a less selective and shorter-lasting dilation of large coronary arteries, often accompanied by a decrease in coronary vascular resistance across all tested doses.[1] Furthermore, this compound has been shown to enhance cardiac efficiency by increasing stroke volume and cardiac output at doses that do not alter heart rate or blood pressure, an effect not observed with nitroglycerin or nicorandil where increased cardiac output was dependent on heart rate augmentation.[1] In healthy human volunteers, this compound demonstrated a more balanced effect on preload and afterload compared to isosorbide dinitrate (ISDN), with a lesser impact on venous return and neurohumoral counter-regulation.[2]

Hemodynamic Profile: this compound vs. Alternatives

The following tables summarize the key hemodynamic parameters of this compound in comparison to nitroglycerin and isosorbide dinitrate from preclinical and clinical studies.

Table 1: Comparative Hemodynamic Effects in Conscious Dogs

ParameterThis compound (ITF-296)NitroglycerinIsosorbide Dinitrate
Large Coronary Artery Diameter Selective, long-lasting, dose-dependent increaseLess selective, shorter-lasting increaseDose-dependent selective increase
Coronary Blood Flow Unaltered at lower doses, increased at high dosesGenerally increased-
Coronary Vascular Resistance Unaltered at lower doses, reduced at high dosesDecreased at all doses-
Mean Aortic Pressure Unaltered at lower doses, reduced at high dosesDose-dependently decreased-
Heart Rate Unaltered at lower doses, increased at high dosesIncreased-
Left Ventricular End-Diastolic Pressure Significantly reduced--
Stroke Volume IncreasedUnchanged-
Cardiac Output Increased (independent of HR)Increased (dependent on HR)-

Table 2: Comparative Hemodynamic Effects in Healthy Human Volunteers

ParameterThis compound (ITF-296)Isosorbide Dinitrate (ISDN)
Diastolic Blood Pressure Comparable reductionComparable reduction
Systolic Blood Pressure Reduced by ~6-7 mm HgReduced by ~6-7 mm Hg
Heart Rate No significant changeIncreased by ~5 beats/min
Effect on Small Arterial Vessels Less pronouncedGreater activity
Venous Return Lesser effectGreater effect
Neurohumoral Counter-regulation Significantly lessGreater

Signaling Pathway

This compound, like other organic nitrates, exerts its vasodilatory effects through the nitric oxide (NO) - cyclic guanosine monophosphate (cGMP) signaling pathway. The process is initiated by the release of NO from the this compound molecule, which then stimulates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation, causing vasodilation. Studies have confirmed that the vasorelaxant effects of this compound are indeed mediated by this NO-cGMP mechanism and are independent of the vascular endothelium.

Sinitrodil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Vascular Smooth Muscle Cell This compound This compound NO Nitric Oxide (NO) This compound->NO Release sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activates sGC_active Soluble Guanylate Cyclase (sGC) (Active) GTP GTP cGMP cGMP GTP->cGMP Conversion sGC (Active) PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation (Smooth Muscle Relaxation) PKG->Relaxation Leads to

References

A Comparative Guide to Sinitrodil and New Generation Nitric Oxide Donors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Sinitrodil, an organic nitrate, with new generation nitric oxide (NO) donors. The focus is on providing objective performance data, detailed experimental methodologies, and a clear visualization of the underlying signaling pathways to aid in research and development.

Introduction to Nitric Oxide Donors

Nitric oxide (NO) is a critical signaling molecule in the cardiovascular system, primarily mediating vasodilation through the soluble guanylate cyclase (sGC) and cyclic guanosine monophosphate (cGMP) pathway. NO donors are a class of pharmacological agents that release NO or related species, thereby mimicking the physiological effects of endogenous NO.[1] For decades, organic nitrates like nitroglycerin and isosorbide dinitrate have been mainstays in treating conditions such as angina.[2] this compound (ITF-296) is a newer organic mononitrate ester.[3] However, the limitations of traditional nitrates, including the development of tolerance and non-specific vasodilation, have spurred the development of new generation NO donors with improved pharmacokinetic and pharmacodynamic profiles.[4] These newer agents, such as S-nitrosothiols, diazeniumdiolates, and NO-hybrids (e.g., NO-NSAIDs), offer the potential for more controlled NO release, reduced tolerance, and targeted therapeutic effects.[2]

Comparative Data on NO Donor Performance

The following tables summarize key performance indicators for this compound and representative new generation NO donors. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various sources and experimental conditions.

Table 1: Vasodilatory Potency
CompoundClassVessel PreparationVasoconstrictorPotency (pD2 or EC50)Reference
This compound (ITF-296) Organic NitrateRabbit Aortic Rings (endothelium-denuded)NorepinephrinepD2 = 7.07
Nitroglycerin (GTN) Organic NitrateRabbit Aortic Rings (endothelium-denuded)NorepinephrinepD2 = 7.95
Isosorbide Dinitrate (ISDN) Organic NitrateRabbit Aortic Rings (endothelium-denuded)NorepinephrinepD2 = 7.2
S-Nitrosoglutathione (GSNO) S-NitrosothiolRat Aorta (endothelium-intact)Not specifiedEC50 = 3.2 ± 0.5 x 10⁻⁷ M
DETA NONOate DiazeniumdiolateHuman Internal Mammary ArteryPhenylephrineEC50 not explicitly stated, but shown to have significant relaxative effect
NO-Aspirin (NCX 4016) NO-NSAID HybridPorcine Coronary ArteriesNot applicable (measures NO release)EC50 for NO release = 48.8 nM

Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.

Table 2: Nitric Oxide Release Kinetics
CompoundClassHalf-life (t½) at 37°C, pH 7.4Moles of NO Released per Mole of DonorKey CharacteristicsReference
This compound (ITF-296) Organic Nitrate~25 minutes (in vivo, plasma)Not directly measuredRapid in vivo elimination. Lower rate of NO release compared to GTN and ISDN in vitro.
S-Nitrosoglutathione (GSNO) S-NitrosothiolVaries (e.g., ~5.5 hours in the body)1Relatively stable; can act as an NO reservoir.
DETA NONOate Diazeniumdiolate~20 hours2Slow and prolonged NO release.
MAHMA NONOate Diazeniumdiolate~2 minutes1.5Rapid NO release.
NO-Aspirin (NCX 4016) NO-NSAID HybridNot specifiedNot specifiedIntracellular NO release, potentially via enzymatic pathways similar to organic nitrates.
Table 3: Side Effect Profile
ClassCommon Side EffectsAdvantages over Traditional NitratesReference
Organic Nitrates (this compound) Headache, hypotension, dizziness, development of tolerance with continuous use.This compound is reported to cause less reduction in vascular resistance and less venodilatation than classic nitrates in healthy volunteers.
S-Nitrosothiols (e.g., GSNO) Generally well-tolerated in clinical studies; potential for headache and palpitations at high doses.Reduced tendency to induce tolerance. More potent anti-platelet effects at doses that do not significantly lower blood pressure.
Diazeniumdiolates (e.g., DETA NONOate) Dependent on the specific compound and its release kinetics.Predictable, pH-dependent NO release.
NO-NSAID Hybrids (e.g., NO-Aspirin) Standard NSAID side effects (e.g., gastrointestinal issues), though potentially mitigated by NO release.Improved gastrointestinal safety profile compared to parent NSAID.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Nitric Oxide-Mediated Vasodilation

Nitric oxide donors, regardless of their class, ultimately exert their primary vasodilatory effect by activating soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG phosphorylates several downstream targets, resulting in a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation.

NO_Signaling_Pathway cluster_extracellular Extracellular Space / Endothelium cluster_smooth_muscle Vascular Smooth Muscle Cell NO_Donor Nitric Oxide Donor (e.g., this compound, GSNO, etc.) NO Nitric Oxide (NO) NO_Donor->NO Release/Metabolism sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP Cyclic GMP (cGMP) GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_Reduction Decrease in Intracellular Ca²⁺ PKG->Ca_Reduction Leads to Relaxation Vasodilation Ca_Reduction->Relaxation Causes

NO/cGMP Signaling Pathway for Vasodilation
Experimental Workflow for Comparing Vasodilatory Effects

The vasorelaxant properties of NO donors are commonly assessed using isolated arterial rings in an organ bath setup. This allows for the determination of concentration-response curves and the calculation of potency (EC50 or pD2).

Vasodilation_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate_Artery 1. Isolate Artery (e.g., Aorta, Coronary) Cut_Rings 2. Cut into Rings (2-4 mm) Isolate_Artery->Cut_Rings Mount_Rings 3. Mount in Organ Bath Cut_Rings->Mount_Rings Equilibrate 4. Equilibrate under Tension Mount_Rings->Equilibrate Pre-constrict 5. Pre-constrict with Vasoconstrictor (e.g., PE) Equilibrate->Pre-constrict Add_Donor 6. Cumulative Addition of NO Donor Pre-constrict->Add_Donor Record_Tension 7. Record Tension Changes Add_Donor->Record_Tension Generate_Curve 8. Generate Concentration- Response Curve Record_Tension->Generate_Curve Calculate_Potency 9. Calculate EC50/pD2 Generate_Curve->Calculate_Potency Compare 10. Compare Potency and Efficacy Calculate_Potency->Compare

Workflow for Vasodilation Assay

Detailed Experimental Protocols

Vasodilation Assay in Isolated Aortic Rings

This protocol is adapted from standard methods for assessing vascular reactivity.

Objective: To determine the concentration-response relationship for NO donor-induced vasodilation.

Materials:

  • Isolated thoracic aorta from a suitable animal model (e.g., rabbit, rat).

  • Krebs-Henseleit buffer (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂.

  • Vasoconstrictor agent (e.g., Phenylephrine, Norepinephrine).

  • NO donor compounds (this compound, GSNO, etc.).

  • Organ bath system with force transducers and data acquisition software.

Methodology:

  • Tissue Preparation: Euthanize the animal and carefully excise the thoracic aorta. Place it in ice-cold Krebs-Henseleit buffer.

  • Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-4 mm in length. For endothelium-denuded preparations, gently rub the intimal surface with a fine wire or wooden stick.

  • Mounting: Suspend each aortic ring between two L-shaped stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit buffer maintained at 37°C and continuously gassed. One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 2 g), with buffer changes every 15-20 minutes.

  • Viability Check: Contract the rings with a high potassium solution (e.g., 60 mM KCl). After washing, assess endothelium integrity by pre-constricting with phenylephrine (e.g., 1 µM) and then inducing relaxation with acetylcholine (e.g., 10 µM).

  • Concentration-Response Curve: After washing and re-equilibration, pre-constrict the rings with a submaximal concentration of phenylephrine or norepinephrine to achieve a stable contraction plateau.

  • Add the NO donor in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 10 µM) once the response to the previous concentration has stabilized.

  • Data Analysis: Record the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the logarithm of the donor concentration to obtain a concentration-response curve. Calculate the pD2 (-log EC50) and the maximal relaxation (Emax).

Quantification of Nitric Oxide Release using the Griess Assay

This protocol provides a common indirect method for measuring NO release by quantifying its stable breakdown product, nitrite.

Objective: To measure the amount of nitrite produced from the decomposition of an NO donor over time.

Materials:

  • NO donor compounds.

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4).

  • Griess Reagent System (containing N-(1-naphthyl)ethylenediamine dihydrochloride and sulfanilamide in phosphoric acid).

  • Sodium nitrite standard solution.

  • 96-well microplate and a microplate reader capable of measuring absorbance at 540 nm.

Methodology:

  • Sample Preparation: Prepare solutions of the NO donor at the desired concentration in PBS (pH 7.4) at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the NO donor solution.

  • Standard Curve: Prepare a standard curve of sodium nitrite in the same buffer, with concentrations ranging from approximately 1 to 100 µM.

  • Griess Reaction: In a 96-well plate, add 50 µL of each sample aliquot and 50 µL of each nitrite standard to separate wells.

  • Add 50 µL of the sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

  • Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of a blank (buffer only) from all readings. Plot the absorbance of the standards versus their concentrations to generate a standard curve. Use the standard curve to determine the nitrite concentration in the samples at each time point. Plot the nitrite concentration versus time to obtain the NO release profile.

cGMP Accumulation Assay in Cultured Cells

This assay measures the biological activity of NO donors by quantifying the downstream second messenger, cGMP.

Objective: To determine the ability of NO donors to stimulate cGMP production in a cell-based system.

Materials:

  • Cultured vascular smooth muscle cells or other suitable cell line (e.g., RFL-6).

  • Cell culture medium and plates.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • NO donor compounds.

  • Lysis buffer.

  • Commercially available cGMP enzyme immunoassay (EIA) kit.

Methodology:

  • Cell Culture: Seed cells in multi-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with a physiological salt solution and pre-incubate them with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.

  • Stimulation: Add the NO donor at various concentrations to the cells and incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Cell Lysis: Terminate the reaction by aspirating the medium and adding a lysis buffer (e.g., 0.1 M HCl or a buffer provided in the EIA kit).

  • cGMP Measurement: Collect the cell lysates and measure the cGMP concentration using a competitive EIA kit according to the manufacturer's instructions. This typically involves incubating the lysate with a cGMP-specific antibody and a labeled cGMP conjugate in a pre-coated microplate.

  • Data Analysis: Generate a standard curve using the cGMP standards provided in the kit. Determine the cGMP concentration in the cell lysates from the standard curve. Normalize the cGMP levels to the protein concentration of the cell lysate. Plot the cGMP concentration against the NO donor concentration.

Conclusion

This compound, as a newer organic nitrate, shows a pharmacological profile that may offer some advantages over classical nitrates, such as a longer duration of action and potentially less pronounced systemic effects. However, the new generation of NO donors, including S-nitrosothiols, diazeniumdiolates, and NO-NSAIDs, represent a significant evolution in the field. These compounds provide a wider range of NO release kinetics, from rapid to very slow, and some exhibit improved side-effect profiles, such as reduced gastrointestinal toxicity in the case of NO-NSAIDs and a lower propensity for tolerance development with S-nitrosothiols. The choice of an NO donor for a specific research or therapeutic application will depend on the desired pharmacokinetic and pharmacodynamic properties. This guide provides a foundational comparison to aid in this selection process, though further direct comparative studies are warranted to fully elucidate the relative merits of these compounds.

References

Sinitrodil: A Comparative Analysis of its Vasodilatory Effects on Arteries Versus Veins

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the differential vascular effects of Sinitrodil, a novel organic nitrate, in comparison to established nitrovasodilators.

This compound (also known as ITF 296) is a new-generation organic nitrate that exhibits a distinct pharmacological profile characterized by a selective vasodilatory action on large arterial vessels.[1] This property differentiates it from classical nitrates, such as nitroglycerin and isosorbide dinitrate, which typically elicit a more pronounced effect on venous capacitance vessels. This guide provides a comprehensive comparison of the vascular effects of this compound with other key nitrovasodilators, supported by experimental data and detailed methodologies, to assist researchers in assessing its therapeutic potential.

Comparative Vasodilator Potency

Experimental evidence from studies on isolated rabbit aortic rings demonstrates the vasodilatory potency of this compound in a large arterial vessel. The potency, expressed as the pD2 value (the negative logarithm of the molar concentration of a drug that produces 50% of the maximal response), is presented in the table below, alongside values for nitroglycerin and isosorbide dinitrate for direct comparison.

DrugVessel TypeAgonistpD2 Value
This compound (ITF 296) Rabbit Aorta (Artery)Norepinephrine7.07[2]
Nitroglycerin Rabbit Aorta (Artery)Norepinephrine7.95[2]
Isosorbide Dinitrate Rabbit Aorta (Artery)Norepinephrine7.20[2]

Note: A higher pD2 value indicates greater potency.

While direct quantitative data on the venodilatory effects of this compound from the same study is not available, preclinical and clinical observations consistently report that this compound induces less venodilation compared to traditional nitrates.[1] In contrast, nitroglycerin is well-documented to be a potent venodilator, often more so than an arterial dilator, a property crucial to its antianginal effects through preload reduction. Sodium nitroprusside is generally considered to have a more balanced effect on both arteries and veins.

Mechanism of Action: The Nitric Oxide-cGMP Pathway

The vasodilatory action of this compound, in common with other organic nitrates, is mediated through the nitric oxide (NO) signaling pathway. The process involves the enzymatic release of NO from the parent molecule, which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger to induce smooth muscle relaxation and vasodilation.

This compound Signaling Pathway This compound This compound NO Nitric Oxide (NO) This compound->NO Enzymatic Metabolism sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalysis GTP GTP GTP->sGC_active Relaxation Vasodilation cGMP->Relaxation

This compound's mechanism of action via the NO-cGMP pathway.

Experimental Protocols

The following provides a summary of the key experimental methodologies used to assess the vasodilatory properties of this compound and comparable agents.

Isolated Aortic Ring Preparation and Vasorelaxation Assay

This in vitro method allows for the direct measurement of a drug's effect on vascular smooth muscle tone.

Isolated Aortic Ring Protocol Aorta_Harvest Harvest Rabbit Thoracic Aorta Ring_Prep Prepare Endothelium-Denuded Aortic Rings (2-3 mm) Aorta_Harvest->Ring_Prep Organ_Bath Mount Rings in Organ Baths (Krebs-Henseleit solution, 37°C, 95% O2/5% CO2) Ring_Prep->Organ_Bath Contraction Induce Contraction (Norepinephrine) Organ_Bath->Contraction Drug_Addition Cumulative Addition of This compound or Comparator Contraction->Drug_Addition Measurement Measure Isometric Tension (Force Transducer) Drug_Addition->Measurement Analysis Generate Dose-Response Curve and Calculate pD2 Measurement->Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of Sinitrodil in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Key Chemical and Physical Properties of Sinitrodil

A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding the compound's characteristics and potential hazards.

PropertyValue
Molecular FormulaC₁₀H₁₀N₂O₅
Molecular Weight238.2 g/mol
AppearanceSolid (form not specified)
Storage Temperature-20°C to -80°C

Procedural Guidance for this compound Disposal

The following step-by-step protocol outlines the recommended procedures for the proper disposal of this compound in a laboratory setting. This guidance is predicated on the principles of minimizing exposure, preventing environmental contamination, and adhering to regulatory requirements.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, a thorough hazard assessment should be conducted. Given its classification as an organic nitrate, it should be handled with caution.

  • Required PPE: At a minimum, personnel should wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is paramount to ensure safe handling and disposal.

  • Designated Waste Container: All this compound waste, including pure compound, contaminated materials (e.g., pipette tips, weighing paper), and solutions, should be collected in a designated hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), its concentration (if in solution), and the primary hazard(s) (e.g., "Organic Nitrate," "Toxic").

  • Incompatible Materials: Do not mix this compound waste with incompatible materials. As a general precaution for organic nitrates, avoid contact with strong acids, bases, and reducing agents.[1]

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and can be securely closed.[2]

Step 3: Storage of Chemical Waste

Proper storage of the collected this compound waste is crucial while awaiting final disposal.

  • Secure Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • Secondary Containment: It is best practice to place the primary waste container within a secondary containment unit to prevent the spread of material in case of a leak.

Step 4: Final Disposal Procedure

The final disposal of this compound waste must be conducted by a licensed environmental management vendor in accordance with all applicable federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4][5]

  • Contact Environmental Health and Safety (EHS): The primary investigator or laboratory manager must contact the institution's EHS department to arrange for the pickup and disposal of the this compound hazardous waste.

  • Incineration: The most common and recommended method for the disposal of pharmaceutical and hazardous organic chemical waste is high-temperature incineration by a licensed facility.

  • Do Not Dispose Down the Drain: this compound and its solutions should never be disposed of down the sanitary sewer system.

Step 5: Decontamination of Labware

Any laboratory equipment or glassware that has come into contact with this compound must be thoroughly decontaminated.

  • Rinsing: Rinse the contaminated labware with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.

  • Washing: After the initial rinse, wash the labware with soap and water.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

Sinitrodil_Disposal_Workflow start This compound Waste Generated assess_hazards Assess Hazards (Organic Nitrate) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe segregate_waste Segregate Waste into Designated Container don_ppe->segregate_waste label_container Label Container as 'Hazardous Waste - this compound' segregate_waste->label_container decontaminate Decontaminate Labware (Collect Rinsate as Waste) segregate_waste->decontaminate store_waste Store in Secure Satellite Accumulation Area label_container->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs final_disposal Final Disposal via Licensed Vendor (Incineration) contact_ehs->final_disposal end Disposal Process Complete final_disposal->end decontaminate->store_waste

This compound Disposal Workflow

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.

References

Essential Safety and Handling Protocols for Sinitrodil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Sinitrodil. The following procedural guidance is intended to ensure the safe execution of laboratory operations involving this compound. As a nitric oxide (NO) donor, this compound requires careful management to mitigate potential hazards.

Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile gloves are recommended. Ensure to change gloves immediately if contaminated, punctured, or torn.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against splashes.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn and buttoned to protect skin and clothing.
Respiratory Protection Fume hoodAll handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Operational Plan: Handling this compound

Adherence to the following step-by-step procedures is mandatory for the safe handling of this compound in a laboratory setting.

1. Preparation and Weighing:

  • Conduct all manipulations of solid this compound within a chemical fume hood.
  • Before weighing, gently tap the container to settle the contents.
  • Use appropriate tools (e.g., spatula) to handle the powder. Avoid creating dust.
  • Close the container tightly after use and store it in a designated, cool, and dry location away from heat and sources of ignition.

2. Solution Preparation:

  • When dissolving this compound, add the solid to the solvent slowly while stirring in a fume hood.
  • Ensure the chosen solvent is compatible with this compound. Information on solubility in DMSO has been noted in technical resources.[1]

3. Experimental Use:

  • Clearly label all containers with the name "this compound," concentration, and date of preparation.
  • When transferring solutions, use appropriate volumetric glassware to minimize the risk of spills.
  • In the event of a spill, follow the established laboratory spill cleanup protocol for chemical spills.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

Waste TypeDisposal Procedure
Unused Solid this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of in standard trash or down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container that is clearly labeled.
Aqueous Waste Containing this compound Collect in a sealed, properly labeled hazardous waste container. Organic nitrate esters can be decomposed in wastewater through chemical treatment.[2] Consult your institution's environmental health and safety office for specific guidance on the disposal of nitrate ester-containing solutions.
Contaminated PPE (gloves, etc.) Dispose of in the designated solid hazardous waste stream.

This compound Mechanism of Action: Signaling Pathway

This compound functions as a vasodilator by acting as a nitric oxide (NO) donor. The released NO stimulates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This elevation in cGMP activates Protein Kinase G (PKG), which in turn mediates a signaling cascade resulting in smooth muscle relaxation.[3][4][5]

Sinitrodil_Signaling_Pathway This compound This compound NO Nitric Oxide (NO) This compound->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC:e->cGMP:w produces GTP GTP GTP:s->cGMP:n converts PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Smooth Muscle Relaxation PKG->Relaxation promotes

Caption: this compound-initiated cGMP signaling pathway.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for handling this compound in a research laboratory, from receipt to disposal.

Sinitrodil_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive & Log this compound Store Store in Cool, Dry Place Receive->Store Weigh Weigh Solid in Fume Hood Store->Weigh Dissolve Prepare Solution in Fume Hood Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Waste_Collection Collect Waste (Solid, Liquid, PPE) Experiment->Waste_Collection Waste_Storage Store in Labeled Hazardous Waste Containers Waste_Collection->Waste_Storage Waste_Disposal Dispose via Institutional EHS Procedures Waste_Storage->Waste_Disposal

Caption: Standard laboratory workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sinitrodil
Reactant of Route 2
Reactant of Route 2
Sinitrodil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.